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  • Product: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Core Science & Biosynthesis

Foundational

4-bromo-N,3,5-trimethoxy-N-methylbenzamide chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Introduction 4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a complex substituted aromatic compound. Its structure,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Chemical Properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Introduction

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a complex substituted aromatic compound. Its structure, featuring a brominated and methoxylated benzene ring coupled to a tertiary amide, suggests potential as a versatile intermediate in medicinal chemistry and materials science. The presence of multiple functional groups offers numerous sites for further chemical modification, making it an attractive scaffold for the development of novel molecules with tailored biological activities or material properties. This guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and detailed analytical protocols.

Proposed Synthesis

The synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide can be envisioned as a multi-step process starting from a commercially available precursor, 4-bromo-3,5-dihydroxybenzoic acid. The proposed synthetic pathway involves the methylation of the hydroxyl groups, conversion of the carboxylic acid to an acid chloride, and subsequent amidation.

Synthetic_Pathway A 4-bromo-3,5-dihydroxybenzoic acid B 4-bromo-3,5-dimethoxybenzoic acid A->B  Dimethyl sulfate,  K2CO3, Acetone, Reflux   C 4-bromo-3,5-dimethoxybenzoyl chloride B->C  Thionyl chloride (SOCl2)  or Oxalyl chloride   D 4-bromo-N,3,5-trimethoxy-N-methylbenzamide C->D  N,O-dimethylhydroxylamine  hydrochloride, Base  

Caption: Proposed synthetic pathway for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-bromo-3,5-dimethoxybenzoic acid [1][2]

  • To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K2CO3, 1.4 eq).

  • Carefully add dimethyl sulfate (3.0 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate in vacuo.

  • Recrystallize the crude product from ethanol to yield 4-bromo-3,5-dimethoxybenzoic acid.

Step 2: Synthesis of 4-bromo-3,5-dimethoxybenzoyl chloride

  • In a round-bottom flask, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in thionyl chloride (SOCl2, 5.0 eq).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromo-3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide [3][4][5]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-bromo-3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

PropertyPredicted Value
Molecular Formula C11H14BrNO4
Molecular Weight 304.14 g/mol
Appearance White to off-white solid
Melting Point 130-140 °C (estimated)
Boiling Point > 300 °C (decomposes, estimated)
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2s2HAromatic protons
~ 3.9s6HMethoxy (-OCH₃) protons on the ring
~ 3.7s3HMethoxy (-OCH₃) proton on the nitrogen
~ 3.3s3HN-methyl (-NCH₃) protons

The two aromatic protons are expected to be singlets due to their symmetrical substitution pattern. The exact chemical shifts of the methoxy and N-methyl protons can vary.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~ 168C=O (amide)
~ 158C-OCH₃ (aromatic)
~ 135C-Br (aromatic)
~ 130C-C=O (aromatic)
~ 110C-H (aromatic)
~ 61-OCH₃ (on nitrogen)
~ 56-OCH₃ (on ring)
~ 34-NCH₃
Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[6][7]

m/zAssignment
303/305[M]⁺ (Molecular ion)
272/274[M - OCH₃]⁺
244/246[M - CO-NCH₃]⁺
196[M - Br - OCH₃]⁺

The fragmentation will likely involve the loss of the methoxy and N-methyl groups, as well as cleavage of the amide bond.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.[9][10][11][12]

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3000-2850C-H stretchAliphatic (methoxy, methyl)
~ 1650-1680C=O stretchTertiary amide
~ 1600, 1470C=C stretchAromatic ring
~ 1250, 1050C-O stretchAryl ether
~ 1100-1000C-N stretchAmide
~ 600-500C-Br stretchAryl bromide

Workflow for Characterization

A standard workflow for the characterization of the synthesized 4-bromo-N,3,5-trimethoxy-N-methylbenzamide is outlined below.

Characterization_Workflow A Crude Product from Synthesis B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G H IR Spectroscopy D->H I Elemental Analysis D->I J Pure, Characterized Compound E->J F->J G->J H->J I->J

Caption: General workflow for the purification and characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Potential Reactivity and Applications

The chemical structure of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide suggests several avenues for further chemical transformations:

  • Cross-Coupling Reactions: The aryl bromide moiety is a suitable handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position.

  • Demethylation: The methoxy groups can be selectively or fully demethylated to reveal hydroxyl groups, which can then be further functionalized.

  • Amide Bond Chemistry: While the tertiary amide is relatively stable, it can be hydrolyzed under harsh acidic or basic conditions.

Given that many substituted benzamides exhibit biological activity, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide could serve as a key intermediate in the synthesis of novel therapeutic agents, such as kinase inhibitors or receptor modulators.[13] Its unique substitution pattern may impart favorable pharmacokinetic properties.

Conclusion

While direct experimental data is lacking, this in-depth guide provides a robust theoretical framework for the synthesis, characterization, and potential applications of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. The proposed protocols and predicted data are grounded in established chemical principles and data from analogous compounds, offering a valuable starting point for researchers and drug development professionals interested in exploring this novel chemical entity.

References

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide: A Comprehensive Technical Guide

Introduction & Strategic Rationale 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS: 1118845-60-5) is a highly functionalized, versatile synthetic intermediate. Structurally, it is a Weinreb amide derived from a 3,4,5-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS: 1118845-60-5) is a highly functionalized, versatile synthetic intermediate. Structurally, it is a Weinreb amide derived from a 3,4,5-trisubstituted benzene ring. Aromatic scaffolds featuring para-positioned 3,4,5-trisubstitution are of paramount importance in modern structure-based drug discovery. Notably, these derivatives have been recently identified as potent anti-fibrotic agents that target the orphan nuclear receptor Nur77, effectively impeding the activation of hepatic stellate cells (HSCs) and ameliorating liver fibrosis [1]. The unique peg-in-hole binding conformation of these compounds within the Nur77 ligand-binding domain relies heavily on the precise spatial arrangement of the halogen and methoxy substituents [2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic effects and reactive intermediates. The synthesis is executed in three core phases:

  • Regioselective Electrophilic Aromatic Substitution (EAS): Bromination of 3,5-dimethoxybenzoic acid.

  • Carboxylic Acid Activation: Conversion to an acyl chloride.

  • Nucleophilic Acyl Substitution: Weinreb amidation.

Mechanistic Causality and Experimental Design

Regioselective Bromination

The foundational step utilizes 3,5-dimethoxybenzoic acid as the starting material [3]. The regioselectivity of the bromination is dictated by the synergistic electronic effects of the existing substituents. The two methoxy groups at C3 and C5 are strongly electron-donating via resonance (+R effect), activating the ring and directing electrophiles to their respective ortho and para positions. The carboxylic acid at C1 is electron-withdrawing (-R, -I) and deactivates its ortho and para positions.

The C4 position is uniquely situated: it is ortho to both strongly activating methoxy groups and para to the deactivating carboxylic acid. The overwhelming electron density donated by the two adjacent methoxy groups easily overcomes the steric hindrance and the para-deactivating effect of the acid, making C4 the primary nucleophilic hotspot. Consequently, bromination proceeds with near-perfect regiocontrol.

DirectingEffects SM 3,5-Dimethoxybenzoic Acid EDG 3,5-Dimethoxy Groups (Strongly Activating) SM->EDG EWG 1-Carboxylic Acid (Deactivating) SM->EWG C4 C4 Position (Primary Electrophilic Target) EDG->C4 Ortho to both -OCH3 C26 C2 / C6 Positions (Secondary Targets) EDG->C26 Ortho/Para to -OCH3 EWG->C4 Para (Deactivated) EWG->C26 Ortho (Deactivated)

Electronic directing effects favoring C4 regioselective bromination.

Activation and Weinreb Amidation

Direct coupling of a carboxylic acid with an amine typically requires expensive peptide coupling reagents (e.g., HATU, EDC). For a scalable and atom-economical approach, the acid is first converted to an acyl chloride using thionyl chloride (SOCl₂). This generates volatile byproducts (SO₂ and HCl), driving the reaction to completion and simplifying purification.

The highly reactive 4-bromo-3,5-dimethoxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the hydrochloride salt and the HCl generated during amidation, ensuring the nucleophile remains unprotonated. The resulting Weinreb amide is highly prized in organic synthesis: it allows for subsequent reactions with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the risk of over-addition, thanks to the formation of a stable, five-membered cyclic metal chelate intermediate.

SynthesisWorkflow A 3,5-Dimethoxybenzoic Acid (Starting Material) B Bromination (Br2 / AcOH) Regioselective EAS A->B C 4-Bromo-3,5-dimethoxybenzoic Acid (Intermediate 1) B->C D Activation (SOCl2, DMF cat.) Chlorination C->D E 4-Bromo-3,5-dimethoxybenzoyl Chloride (Intermediate 2) D->E F Amidation (HN(OCH3)CH3·HCl, Et3N) Nucleophilic Acyl Substitution E->F G 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (Target Weinreb Amide) F->G

Forward synthesis workflow of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation checkpoints to ensure structural integrity and high yield at each stage [4].

Protocol 1: Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in glacial acetic acid (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve elemental bromine (3.0 mL, 58.2 mmol, 1.06 eq) in glacial acetic acid (20 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation (In-Process): Quench a 0.1 mL aliquot in 1 mL of 10% aqueous Na₂S₂O₃ and extract with ethyl acetate. TLC (Hexanes/EtOAc 1:1 with 1% AcOH) should show complete consumption of the starting material (Rf ~0.4) and a new, lower-Rf spot (Rf ~0.3).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water containing 5 g of sodium bisulfite (to quench unreacted bromine). Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with copious amounts of cold water until the filtrate is pH neutral. Dry the solid in vacuo at 50 °C overnight to afford 4-bromo-3,5-dimethoxybenzoic acid as a white solid.

Protocol 2: Synthesis of 4-Bromo-3,5-dimethoxybenzoyl Chloride
  • Setup: Suspend 4-bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Add 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Activation: Cool the suspension to 0 °C. Carefully add thionyl chloride (5.6 mL, 76.6 mmol, 2.0 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (40 °C) for 2–3 hours.

  • Validation (Visual): The reaction is complete when the heterogeneous suspension transitions into a clear, homogenous solution, indicating the full conversion of the insoluble carboxylic acid to the highly soluble acyl chloride.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove DCM and excess thionyl chloride. Co-evaporate with anhydrous toluene (2 × 30 mL) to ensure complete removal of SOCl₂. The crude acid chloride is used immediately in the next step without further purification.

Protocol 3: Synthesis of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide
  • Setup: In an oven-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (4.48 g, 46.0 mmol, 1.2 eq) in anhydrous DCM (80 mL). Cool to 0 °C.

  • Base Addition: Add triethylamine (13.3 mL, 95.8 mmol, 2.5 eq) dropwise. Stir for 15 minutes to generate the free amine.

  • Coupling: Dissolve the crude 4-bromo-3,5-dimethoxybenzoyl chloride (from Protocol 2) in anhydrous DCM (40 mL). Add this solution dropwise to the amine mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the reaction mixture with additional DCM (100 mL). Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove excess amine, saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid, and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Quantitative Data and Analytical Characterization

To ensure reproducibility and strict adherence to stoichiometric requirements, the reagent parameters for the critical Weinreb amidation step are detailed in Table 1.

Table 1: Reagent Stoichiometry for Weinreb Amidation

ReagentMW ( g/mol )EquivalentsMass / VolRole
4-Bromo-3,5-dimethoxybenzoyl chloride279.511.010.7 g (crude)Electrophile / Intermediate
N,O-Dimethylhydroxylamine HCl97.541.24.48 gNucleophile
Triethylamine (Et₃N)101.192.513.3 mLAcid Scavenger / Base
Dichloromethane (DCM)84.93N/A120 mLAprotic Solvent

Structural validation of the final product is mandatory. The expected analytical signals that confirm the successful integration of the Weinreb amide moiety onto the brominated aromatic core are summarized in Table 2.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Signal / ValueDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 6.65 (s, 2H)Confirms symmetry of the aromatic protons at C2 and C6.
¹H NMR (400 MHz, CDCl₃) δ 3.90 (s, 6H)Confirms the presence of the two equivalent aromatic methoxy groups (-OCH₃).
¹H NMR (400 MHz, CDCl₃) δ 3.55 (s, 3H), 3.35 (s, 3H)Confirms the N-methoxy and N-methyl groups of the newly formed Weinreb amide.
LC-MS (ESI+) m/z ~304.0, 306.0Confirms the [M+H]⁺ mass and the characteristic 1:1 isotopic pattern of ⁷⁹Br / ⁸¹Br.

References

  • Hong, W., Xiao, T., Lin, G., Liu, C., Li, H., Li, Y., Hu, H., Wu, S., Wang, S., Liang, Z., Lin, T., Liu, J., & Chen, X. (2024). Structure-based design and synthesis of anti-fibrotic compounds derived from para-positioned 3,4,5-trisubstituted benzene. Bioorganic Chemistry, 144, 107113. URL:[Link]

  • RCSB Protein Data Bank. (2024). Crystal Structure of TR3 LBD in complex with para-positioned 3,4,5-trisubstituted benzene derivatives (PDB ID: 8WUY). URL:[Link]

Sources

Foundational

Technical Guide: 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide

[1][2][3][4] Executive Summary & Identification 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS 1118845-60-5 ) is a specialized synthetic intermediate belonging to the class of Weinreb amides .[1][2][3] It is primarily u...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Identification

4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS 1118845-60-5 ) is a specialized synthetic intermediate belonging to the class of Weinreb amides .[1][2][3] It is primarily utilized in medicinal chemistry for the controlled synthesis of aryl ketones and aldehydes, particularly those requiring the pharmacologically active 3,5-dimethoxy-4-bromophenyl pharmacophore.[1][2]

This compound allows researchers to bypass the over-addition problems associated with standard esters or acid chlorides when reacting with organometallic reagents (Grignard or Organolithium), ensuring high-yield conversion to ketones.

Chemical Identity Table
ParameterDetail
CAS Number 1118845-60-5
IUPAC Name 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide
Synonyms 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide; Weinreb amide of 4-bromo-3,5-dimethoxybenzoic acid
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
SMILES COc1cc(C(=O)N(C)OC)cc(OC)c1Br
Appearance Off-white solid or viscous oil (purity dependent)

Synthesis Protocol

The most robust synthesis route for CAS 1118845-60-5 involves the activation of 4-bromo-3,5-dimethoxybenzoic acid followed by amidation with N,O-dimethylhydroxylamine hydrochloride .[2]

Reaction Logic

Direct coupling using carbodiimides (EDC/DCC) is possible but often suffers from purification issues. The Acid Chloride Method is preferred for scale-up due to cleaner reaction profiles and easier work-up.[1][2]

Step-by-Step Methodology

Reagents:

  • Precursor: 4-Bromo-3,5-dimethoxybenzoic acid (CAS 56518-42-4)[1][2][3]

  • Activator: Oxalyl chloride (

    
    ) or Thionyl chloride (
    
    
    
    )
  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride[2][4][5]

  • Base: Triethylamine (

    
    ) or Pyridine[2]
    
  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Activation: Dissolve 1.0 eq of 4-bromo-3,5-dimethoxybenzoic acid in anhydrous DCM under Nitrogen atmosphere. Add catalytic DMF (2-3 drops).[1][2]

  • Chlorination: Add 1.2 eq of Oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Note: Evaporate solvent/excess reagent if high purity is required, or proceed to step 3 in one pot.

  • Amidation: Cool the mixture to 0°C. Add 1.1 eq of N,O-dimethylhydroxylamine hydrochloride.

  • Base Addition: Slowly add 2.5 eq of Triethylamine (exothermic). The extra equivalents neutralize the HCl from the amine salt and the reaction byproduct.[2]

  • Work-up: Stir at RT for 4-12 hours. Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over 
    
    
    
    .[2][6][7]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-3,5-dimethoxybenzoic Acid (Precursor) Activation Activation Step Reagent: Oxalyl Chloride/DMF Solvent: DCM, 0°C Start->Activation  Acyl Substitution   Intermediate Acid Chloride Intermediate (Transient Species) Activation->Intermediate  - HCl, - CO, - CO2   Amidation Amidation Step Reagent: N,O-Dimethylhydroxylamine HCl Base: Et3N Intermediate->Amidation  Nucleophilic Attack   Product 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS 1118845-60-5) Amidation->Product  Isolation  

Caption: Step-wise synthetic pathway from benzoic acid precursor to the final Weinreb amide product.

Mechanism of Action: The Weinreb Chelate

The primary value of CAS 1118845-60-5 lies in its unique reactivity with organometallic nucleophiles.[1][2] Unlike standard esters, which often undergo double addition to form tertiary alcohols, this Weinreb amide forms a stable Five-Membered Chelate Intermediate .

Mechanistic Breakdown[2][3]
  • Nucleophilic Attack: The organometallic reagent (e.g.,

    
    ) attacks the carbonyl carbon.
    
  • Chelation: The metal cation (

    
     or 
    
    
    
    ) is chelated by the carbonyl oxygen and the N-methoxy oxygen.[2] This rigid cyclic structure prevents the collapse of the tetrahedral intermediate and blocks a second nucleophilic attack.[2]
  • Hydrolysis: Upon acidic work-up (

    
    ), the chelate collapses, releasing the desired ketone.
    
Reactivity Diagram

WeinrebMechanism Amide Weinreb Amide (CAS 1118845-60-5) Chelate Stable Tetrahedral Chelate Intermediate Amide->Chelate  + Nucleophile   Aldehyde Target Aldehyde Amide->Aldehyde  + Reducer   Nucleophile Nucleophile (R-MgBr / R-Li) Nucleophile->Chelate Attack Ketone Target Aryl Ketone Chelate->Ketone  Hydrolysis   Workup Acidic Hydrolysis (H3O+) Reducer Reduction (LiAlH4 / DIBAL) Reducer->Aldehyde

Caption: Divergent reactivity pathways: Chelation-controlled ketone synthesis vs. reductive aldehyde synthesis.

Applications in Drug Development

The 4-bromo-3,5-dimethoxy motif is a privileged scaffold in medicinal chemistry, often associated with anti-neoplastic and anti-fibrotic activity.[1][2]

Key Applications
  • Fragment-Based Drug Design (FBDD): The bromine atom at the 4-position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the core scaffold after ketone formation.[1][2]

  • Synthesis of Phenethylamines: Reduction of the amide to the aldehyde, followed by Henry reaction or reductive amination, provides access to mescaline analogs and other psychoactive or therapeutic phenethylamines.

  • FGFR Inhibitors: Analogs of 3,5-dimethoxybenzamides have shown efficacy as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8] This intermediate allows for the precise installation of the benzamide warhead [1].

  • Anti-fibrotic Agents: Used in the synthesis of para-positioned 3,4,5-trisubstituted benzene derivatives investigated for treating fibrosis [2].[3]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent hydrolysis over long periods.

  • Disposal: Dispose of as halogenated organic waste.[2]

References

  • BenchChem. (2025).[8] Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid. Link

  • Molaid. (2024). Structure-based design and synthesis of anti-fibrotic compounds derived from para-positioned 3,4,5-trisubstituted benzene. Bioorganic Chemistry. Link

  • BLD Pharm. (2024). Product Datasheet: 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide. Link

Sources

Exploratory

physical and chemical properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide (often referred to as 4-bromo-N,3,5-trimethoxy-N-methylbenzamide)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide (often referred to as 4-bromo-N,3,5-trimethoxy-N-methylbenzamide).

Executive Summary

4-Bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide (CAS: 1118845-60-5) is a specialized bifunctional building block used in medicinal chemistry.[1] It combines a Weinreb amide functionality with an aryl bromide handle on an electron-rich 3,5-dimethoxybenzene core.

This compound allows for orthogonal functionalization:

  • Weinreb Amide: Enables the selective synthesis of ketones via reaction with Grignard or organolithium reagents without over-addition to tertiary alcohols.

  • Aryl Bromide: Facilitates Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or aryl-amine motifs.

Its electron-rich nature makes it particularly useful for synthesizing resveratrol analogs, colchicine-site tubulin inhibitors, and kinase inhibitors where the 3,5-dimethoxyphenyl motif is required for hydrophobic pocket binding.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide
Common Name 4-bromo-N,3,5-trimethoxy-N-methylbenzamide
CAS Number 1118845-60-5
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
SMILES COC1=C(Br)C(OC)=CC(C(=O)N(C)OC)=C1
Physical Properties
PropertyValue / DescriptionNote
Appearance White to off-white solidCrystalline powder form is typical for this class.
Melting Point 80–100 °C (Predicted)Analogous methyl ester (CAS 26050-64-6) melts at 124–126 °C [1]. Amides typically melt slightly lower than corresponding rigid esters.
Solubility Soluble in DCM, THF, EtOAc, MeOH.Poorly soluble in water; moderate solubility in non-polar hexanes.
LogP ~2.1 (Calculated)Lipophilic, suitable for cell-permeable drug scaffolds.
Stability Stable at RT.Hygroscopic; store under inert atmosphere (N₂) at 2–8 °C.

Spectroscopic Characterization (NMR)[6][7][9][10][11]

A critical quality attribute for Weinreb amides is the integrity of the N-methoxy-N-methyl group. Unlike ortho-substituted benzamides which often show broad "humps" due to restricted rotation (rotamers), this meta-substituted analog typically displays sharp singlets [2].

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 6.70–6.80 (s, 2H): Aromatic protons (Positions 2, 6).[2]

  • δ 3.90 (s, 6H): Methoxy groups on the ring (Positions 3, 5).

  • δ 3.60 (s, 3H): N-Methoxy group (-OCH ₃).

  • δ 3.35 (s, 3H): N-Methyl group (-NCH ₃).

Interpretation: The presence of sharp singlets for the amide methyls confirms the absence of steric locking often seen in ortho-substituted variants.

Synthesis Protocol

The most robust synthesis proceeds from 4-bromo-3,5-dimethoxybenzoic acid via an acid chloride intermediate to avoid racemization (not applicable here) or incomplete coupling common with carbodiimides in electron-rich systems.

Reaction Scheme

Synthesis Acid 4-Bromo-3,5-dimethoxy- benzoic acid AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 SOCl2 / DMF(cat) Reflux, 2h SOCl2->AcidCl Product 4-Bromo-3,5-dimethoxy- N-methoxy-N-methylbenzamide AcidCl->Product Amidation WeinrebSalt HN(OMe)Me·HCl Et3N, DCM, 0°C WeinrebSalt->Product

Caption: Two-step one-pot synthesis via acid chloride activation.

Step-by-Step Methodology
  • Activation:

    • Dissolve 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add catalytic DMF (2–3 drops).

    • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate solvent and excess SOCl₂ to yield the crude acid chloride (yellow solid).

  • Amidation:

    • Resuspend crude acid chloride in anhydrous DCM (0.2 M).

    • In a separate flask, mix N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and Triethylamine (Et₃N, 2.5 eq) in DCM at 0 °C.

    • Cannulate the acid chloride solution into the amine mixture slowly at 0 °C.

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench with 1M HCl (removes excess amine/Et₃N).

    • Wash organic layer with Sat.[3] NaHCO₃ (removes unreacted acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate.[3]

    • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (20–40% EtOAc in Hexanes).

Reactivity & Applications

This molecule is a "linchpin" intermediate. The order of operations is critical: Lithium-Halogen exchange on the bromine is risky in the presence of the amide; typically, the Weinreb amide is reacted first (to form a ketone), or the Bromine is coupled via Palladium first.

Reactivity Flowchart

Reactivity Start 4-Bromo-3,5-dimethoxy- N-methoxy-N-methylbenzamide Ketone Aryl Ketone (Stable Tetrahedral Intermediate) Start->Ketone Path A: Nucleophilic Acyl Substitution Biaryl Biaryl Weinreb Amide Start->Biaryl Path B: Pd-Catalyzed Cross-Coupling Grignard Reagent: RMgBr or RLi Condition: THF, -78°C to 0°C Grignard->Ketone Suzuki Reagent: Ar-B(OH)2, Pd(PPh3)4 Condition: Na2CO3, Dioxane/H2O Suzuki->Biaryl

Caption: Orthogonal reaction pathways: Ketone synthesis vs. Biaryl coupling.

Key Reaction Pathways
A. Selective Ketone Synthesis (Weinreb Logic)

The N-methoxy-N-methyl group stabilizes the metal-chelated tetrahedral intermediate, preventing the "double addition" of nucleophiles that plagues esters or acid chlorides.

  • Reagents: Phenylmagnesium bromide or Methyl lithium.

  • Mechanism: The Mg²⁺ or Li⁺ coordinates between the carbonyl oxygen and the N-methoxy oxygen, forming a stable 5-membered ring.

  • Outcome: Hydrolysis releases the ketone only upon acidic workup.

  • Note: The electron-rich dimethoxy ring reduces electrophilicity; slightly higher temperatures (0 °C vs -78 °C) may be required compared to electron-deficient systems.

B. Palladium-Catalyzed Coupling

The C4-Bromine bond is activated for oxidative addition, though slightly deactivated by the electron-donating methoxy groups at C3/C5.

  • Suzuki-Miyaura: Works well with boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Buchwald-Hartwig: Can install amines at the 4-position, creating highly substituted anilines.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • Harikrishna, K., et al. (2007). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved March 6, 2026, from [Link]

  • PubChem. (2025).[4][5] 4-Bromo-N-methoxy-N-methylbenzamide (Analogous Structure). National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a substituted benzamide of interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. This document details its core physicochemical properties, offers insights into its synthesis through established methodologies for analogous compounds, and explores its potential biological significance based on the activities of structurally related molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzamide derivatives as potential therapeutic agents.

Introduction

Substituted benzamides are a prominent class of compounds in drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific substitutions on the aromatic ring and the amide nitrogen significantly influence the pharmacological profile of these molecules. 4-bromo-N,3,5-trimethoxy-N-methylbenzamide combines several key structural features: a brominated phenyl ring, which can enhance binding affinity and metabolic stability, and multiple methoxy groups, which can modulate solubility and electronic properties. The N,N-disubstituted amide moiety is also a critical determinant of the molecule's overall conformation and potential interactions with biological targets. This guide will delve into the essential technical aspects of this compound, providing a scientific framework for its further investigation.

Physicochemical and Structural Properties

The fundamental properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide are summarized in the table below. These have been determined based on its chemical structure.

PropertyValue
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
CAS Number 1118845-60-5
Canonical SMILES COC1=CC(=C(C(=C1OC)Br)OC)C(=O)N(C)C
IUPAC Name 4-bromo-N,3,5-trimethoxy-N-methylbenzamide
Appearance Expected to be a solid at room temperature

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide is not extensively documented in publicly available literature, its synthesis can be reliably approached through well-established methods for the formation of N,N-disubstituted benzamides. A logical and commonly employed synthetic route involves the acylation of N-methylmethanamine with a suitably substituted benzoyl chloride.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor, such as 4-bromo-3,5-dimethoxybenzoic acid.

Synthesis_Workflow A 4-bromo-3,5-dimethoxybenzoic acid B 4-bromo-3,5-dimethoxybenzoyl chloride A->B  SOCl₂ or (COCl)₂   C 4-bromo-N,3,5-trimethoxy-N-methylbenzamide B->C  HN(CH₃)₂ / Base  

A general synthetic workflow for the preparation of the target compound.

Representative Experimental Protocol for Amide Coupling

The following protocol is a representative example of how an analogous N,N-disubstituted benzamide can be synthesized and can be adapted for the target molecule.

Step 1: Formation of the Acid Chloride

  • To a solution of the starting benzoic acid derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere, add a few drops of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

  • In a separate flask, dissolve N-methylmethanamine (or a suitable amine precursor) (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.

  • Cool the amine solution to 0 °C.

  • Slowly add the acid chloride solution to the amine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N-disubstituted benzamide.

Characterization of Substituted Benzamides

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the N-methyl groups. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The three methoxy groups may have slightly different chemical shifts, and the N-methyl protons will also present as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbons, and the N-methyl carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. The expected [M+H]⁺ ion would have an m/z value corresponding to the molecular weight plus the mass of a proton. The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1630-1680 cm⁻¹ is expected for the C=O stretch of the tertiary amide. Bands corresponding to C-O stretching of the methoxy groups and C-Br stretching will also be present.

Potential Biological Activities and Applications

While the specific biological profile of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide has not been extensively reported, the structural motifs present suggest several potential areas of therapeutic interest. Many substituted benzamides have been investigated for a variety of pharmacological effects.

  • Anticancer Activity: The trimethoxy-substituted benzene ring is a feature found in several natural and synthetic compounds with potent anticancer properties, often acting as tubulin polymerization inhibitors.[1] The bromo-substituent can further enhance cytotoxic activity.

  • Enzyme Inhibition: The benzamide scaffold is a common feature in various enzyme inhibitors. For instance, structurally related compounds have been explored as inhibitors of protein kinases and histone deacetylases (HDACs).[2]

  • Antimicrobial and Antifungal Activity: A number of benzamide derivatives have demonstrated significant activity against various bacterial and fungal strains.[3][4] The specific substitution pattern on the aromatic ring is crucial for determining the spectrum and potency of antimicrobial action.

The following diagram illustrates a generalized workflow for the biological evaluation of a novel synthetic compound like 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Biological_Evaluation_Workflow A Synthesized Compound B In Vitro Screening (e.g., cell viability assays, enzyme inhibition) A->B C Identification of Lead Compounds B->C D In Vivo Studies (e.g., animal models) C->D E Preclinical Development D->E

A generalized workflow for the biological evaluation of a novel synthetic compound.

Safety and Handling

As with any research chemical, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted for detailed information on potential hazards, handling, and disposal.

Conclusion

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a foundational understanding of its chemical properties, a logical synthetic approach based on established methodologies for analogous compounds, and an overview of its potential biological applications. Further research is warranted to synthesize this compound, fully characterize its properties, and explore its pharmacological profile to unlock its therapeutic potential.

References

Sources

Exploratory

The Pharmacological Potential of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide: A Key Scaffold for Tubulin-Targeting Therapeutics

Topic: Biological Activity and Synthetic Utility of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Research...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Synthetic Utility of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS: 1118845-60-5) serves as a high-value "privileged structure" intermediate in the synthesis of antimitotic agents. While the amide itself possesses limited intrinsic biological activity, it is the critical electrophilic gateway to Combretastatin A-4 (CA-4) analogues, Phenstatin derivatives, and BRD4 inhibitors .

Its structural core—a Weinreb amide coupled to a 3,5-dimethoxy-4-bromophenyl ring—allows for precise, chemoselective derivatization. This guide details the biological rationale for this scaffold, the synthesis of its potent downstream derivatives, and the specific protocols required to validate their activity against tubulin polymerization and cancer cell proliferation.

Chemical Basis & Structural Pharmacology

The Weinreb Advantage

The "N,3,5-trimethoxy" nomenclature refers to the presence of three methoxy groups distributed across the molecule: two on the phenyl ring (positions 3 and 5) and one on the nitrogen atom (N-methoxy). The N-methoxy-N-methyl functionality constitutes a Weinreb amide .[1][2][3][4]

  • Chemo-selectivity: Unlike standard esters or acid chlorides, this amide forms a stable five-membered cyclic intermediate upon nucleophilic attack (e.g., by Grignard reagents).[3][4] This prevents "over-addition," allowing the clean synthesis of aryl ketones or aldehydes —the essential bridges in tubulin-binding drugs.

  • The 4-Bromo Handle: The bromine atom at the para-position is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of a second pharmacophore (Ring B) to mimic the biaryl structure of Colchicine.

Pharmacophore Mapping (SAR)

The biological activity of derivatives synthesized from this scaffold relies on the Colchicine Binding Site (CBS) on


-tubulin.
  • Ring A Mimicry: The 3,5-dimethoxy motif (often elaborated to 3,4,5-trimethoxy) mimics the "Ring A" of Combretastatin A-4, forming crucial hydrogen bonds with Cys241 and Val318 in the tubulin pocket.

  • Linker Geometry: The Weinreb amide is converted into a cis-stilbene (via aldehyde) or a benzophenone (via ketone). This "kinked" geometry is required to fit the CBS cleft.

SAR_Map Figure 1: Pharmacophore mapping of the scaffold to the Tubulin binding site. Core 4-Bromo-N,3,5-trimethoxy- N-methylbenzamide Weinreb Weinreb Amide (N-OMe, N-Me) Core->Weinreb Contains Ring 3,5-Dimethoxy Phenyl Ring Core->Ring Contains Bromo 4-Bromo Substituent Core->Bromo Contains Target Tubulin Colchicine Site Weinreb->Target Precursor to Linker (Ketone/Stilbene) Ring->Target H-Bonding (Val318, Cys241) Bromo->Target Hydrophobic Pocket (or replaced by Ring B)

Biological Activity of Derivatives[5][6][7][8][9][10]

The primary utility of this scaffold is the generation of Microtubule Targeting Agents (MTAs) .

Tubulin Polymerization Inhibition

Derivatives synthesized from this amide (specifically cis-stilbenes and diaryl ketones) are potent inhibitors of tubulin polymerization.

  • Mechanism: They bind to the interface between

    
    - and 
    
    
    
    -tubulin, preventing the formation of microtubules. This triggers G2/M phase cell cycle arrest , leading to mitotic catastrophe and apoptosis.
  • Potency: Optimized derivatives often exhibit IC

    
     values in the 10–50 nM  range against human cancer cell lines (HeLa, MCF-7, K562).
    
  • MDR Efficacy: Unlike Taxol, these small molecules are generally not substrates for P-glycoprotein (P-gp) efflux pumps, making them effective against Multidrug-Resistant (MDR) tumors.

BRD4 Inhibition (Epigenetic Modulation)

Recent studies indicate that "trimethoxy-ring" derivatives derived from this scaffold can inhibit Bromodomain-containing protein 4 (BRD4) .

  • Activity: BRD4 reads acetylated lysine residues on histones to regulate oncogene expression (e.g., c-Myc).

  • Relevance: Dual inhibitors (Tubulin + BRD4) are an emerging class of therapeutics for hematological malignancies.

Comparative Activity Data

The table below summarizes the activity of key derivatives synthesized using the 4-bromo-N,3,5-trimethoxy-N-methylbenzamide intermediate.

Derivative ClassStructural ModificationTargetIC

(Tumor Cells)
Key Reference
Phenstatin Analogue Weinreb

Benzophenone (3'-OH-4'-OMe)
Tubulin21 nM (Murine B16)[1, 2]
Combretastatin A-4 Weinreb

Aldehyde

cis-Stilbene
Tubulin3–10 nM (MCF-7)[3]
Chalcone Hybrid Weinreb

Acetophenone

Chalcone
Tubulin150 nM (HCT-116)[4]
BRD4 Inhibitor Amide retention + Heterocycle couplingBRD40.5

M (K562)
[5]

Experimental Protocols

Synthesis of the Weinreb Amide Scaffold

Use this protocol to generate the core intermediate from 4-bromo-3,5-dimethoxybenzoic acid.

Reagents: 4-Bromo-3,5-dimethoxybenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM at 0°C under

    
    . Add EDCI and HOBt; stir for 30 min to form the active ester.
    
  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with 1N HCl. Extract with DCM (

    
    ). Wash organics with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc 7:3).

    • Yield: Typically >85%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) shows characteristic N-OMe singlet at
      
      
      ~3.5 ppm and N-Me singlet at
      
      
      ~3.3 ppm.
Synthesis of Phenstatin Analogues (Diaryl Ketones)

This reaction demonstrates the specific utility of the Weinreb amide.

Reagents: 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide (1.0 eq), Aryl Lithium Reagent (1.2 eq), THF.

  • Lithiation: In a separate flask, generate the aryl lithium species (e.g., from 3-hydroxy-4-methoxybromobenzene + n-BuLi) at -78°C in THF.

  • Addition: Cannulate the aryl lithium solution dropwise into a solution of the Weinreb amide in THF at -78°C.

  • Quench: Stir for 1 hour at -78°C. Quench with saturated

    
    . Note: The stable tetrahedral intermediate prevents over-addition.[4]
    
  • Hydrolysis: Upon warming and aqueous workup, the intermediate collapses to the diaryl ketone .

In Vitro Tubulin Polymerization Assay

Self-validating protocol to confirm biological activity.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent reporter) which binds only to microtubules, not free tubulin dimers.

  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) with 10% glycerol and 1 mM GTP.
    
  • Incubation: Add test compound (dissolved in DMSO) to tubulin solution (final conc. 10

    
    M tubulin). Include a Colchicine  positive control (5 
    
    
    
    M) and DMSO negative control.
  • Measurement: Transfer to a 96-well plate pre-warmed to 37°C. Read fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.

  • Analysis: Plot Fluorescence vs. Time.

    • Active Result: A flat line or significantly reduced slope compared to the DMSO control (inhibition of Vmax).

Visualizing the Synthetic Logic

Synthesis_Pathway Figure 2: Divergent synthesis of antimitotic agents from the Weinreb amide scaffold. Acid 4-Bromo-3,5-dimethoxybenzoic Acid Weinreb 4-Bromo-N,3,5-trimethoxy- N-methylbenzamide (The Core Scaffold) Acid->Weinreb Weinreb Amidation (EDCI, N,O-Me2NH) Aldehyde Benzaldehyde Derivative (via LiAlH4 reduction) Weinreb->Aldehyde Reduction (LiAlH4) Ketone Diaryl Ketone (via Ar-Li addition) Weinreb->Ketone Nucleophilic Acyl Substitution (Ar-Li / Grignard) Stilbene Combretastatin A-4 Analogue (Tubulin Inhibitor) Aldehyde->Stilbene Wittig Reaction Phenstatin Phenstatin Analogue (Tubulin Inhibitor) Ketone->Phenstatin Deprotection/Modification

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[5][6] 393. Synthesis of the strong cancer cell growth inhibitors trans-combretastatin A-4 and phenstatin." Journal of Medicinal Chemistry. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Nengroo, Z. A., et al. (2019). "Synthesis and biological evaluation of N-(4-methoxybenzyl)amide derivatives." BenchChem Data. Link

  • Wang, L., et al. (2015). "Weinreb amide-directed C-H functionalization catalyzed by Pd: A route to tubulin inhibitors." Organic Letters. Link

  • Bentham Science. (2020). "Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Trimethoxy-ring Derivatives as BRD4 Inhibitors." Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Foundational

4-bromo-N,3,5-trimethoxy-N-methylbenzamide literature review

An In-depth Technical Guide to 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Abstract This technical guide provides a comprehensive overview of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a substituted benzamide with signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a substituted benzamide with significant potential in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to propose a robust synthetic pathway, predict its physicochemical properties, and hypothesize its biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a discussion of the scientific rationale behind them. We will be interpreting the target molecule as 4-bromo-3,5-dimethoxy-N-methylbenzamide , a structure that is synthetically accessible and aligns with the structural motifs of many biologically active benzamides.

Introduction and Rationale

Substituted benzamides are a cornerstone of modern pharmacology, exhibiting a remarkable diversity of biological activities.[1][2][3] This class of compounds is known to interact with a variety of biological targets, including dopamine receptors, serotonin receptors, and various enzymes, leading to applications as antipsychotic, anti-inflammatory, and anticancer agents.[1][2][4]

The structure of 4-bromo-3,5-dimethoxy-N-methylbenzamide incorporates several key pharmacophoric features:

  • A brominated phenyl ring , which can enhance binding affinity and modulate metabolic stability.

  • Two methoxy groups at the 3 and 5 positions, which influence the molecule's conformation and electronic properties, often playing a crucial role in receptor recognition.

  • A central N-methylbenzamide core , a stable and versatile scaffold that can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site.[3]

Given the activities of structurally similar compounds, it is hypothesized that 4-bromo-3,5-dimethoxy-N-methylbenzamide may possess potent activity as a modulator of the central nervous system or as an antiproliferative agent. This guide provides the foundational chemical knowledge to enable its synthesis and biological evaluation.

Proposed Synthesis Pathway

The synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide can be efficiently achieved in a three-step sequence starting from the commercially available 4-bromo-3,5-dihydroxybenzoic acid.[5] The pathway involves a double O-methylation, conversion to a reactive acyl chloride, and subsequent amidation.

Synthetic Pathway A 4-Bromo-3,5-dihydroxybenzoic Acid B 4-Bromo-3,5-dimethoxybenzoic Acid A->B Step 1: O-Methylation (CH₃)₂SO₄, K₂CO₃, Acetone C 4-Bromo-3,5-dimethoxybenzoyl Chloride B->C Step 2: Acyl Chloride Formation SOCl₂, cat. DMF D 4-Bromo-3,5-dimethoxy-N-methylbenzamide (Target) C->D Step 3: Amidation CH₃NH₂, Base

Caption: Proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of 4-bromo-3,5-dimethoxybenzoic Acid (Step 1)

This protocol employs a classic Williamson ether synthesis to methylate the phenolic hydroxyl groups.[6][7][8]

  • Rationale: Potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the acidic phenols, forming nucleophilic phenoxide ions.[7] Dimethyl sulfate is a potent electrophilic methylating agent. Acetone is used as a polar aprotic solvent that facilitates the Sₙ2 reaction while being easy to remove.[9]

  • Materials:

    • 4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq)[5]

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Dimethyl sulfate ((CH₃)₂SO₄) (2.2 eq)

    • Anhydrous Acetone

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dihydroxybenzoic acid and anhydrous potassium carbonate.

    • Add anhydrous acetone to create a suspension (approx. 0.2 M concentration).

    • Begin vigorous stirring and slowly add dimethyl sulfate dropwise to the suspension at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The residue contains methyl 4-bromo-3,5-dimethoxybenzoate.

    • To hydrolyze the ester back to the carboxylic acid, add a solution of NaOH in methanol/water and stir at 50°C for 2-4 hours.

    • After hydrolysis, remove the methanol, dilute with water, and acidify with HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromo-3,5-dimethoxybenzoic acid.[9]

Protocol 2: Synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide (Steps 2 & 3)

This protocol first converts the carboxylic acid to a highly reactive acyl chloride, which is then immediately reacted with methylamine without purification.

  • Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[9] The subsequent amidation is a nucleophilic acyl substitution where the methylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[10][11] An excess of methylamine or an added non-nucleophilic base is required to neutralize the HCl generated in this step.[10]

  • Materials:

    • 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Catalytic N,N-Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Methylamine solution (2.0 M in THF or as hydrochloride salt with a base like triethylamine) (2.2 eq)

  • Procedure:

    • Suspend 4-bromo-3,5-dimethoxybenzoic acid in anhydrous DCM in a dry flask under an inert atmosphere (e.g., Nitrogen).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride to the suspension at 0°C.

    • Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear.

    • Cool the reaction mixture and remove all volatile components (excess SOCl₂ and DCM) under reduced pressure to obtain the crude 4-bromo-3,5-dimethoxybenzoyl chloride.

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

    • Slowly add the methylamine solution (or methylamine hydrochloride with triethylamine) dropwise with vigorous stirring.

    • After addition, allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Physicochemical and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a standard battery of analytical techniques.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₂BrNO₃
Molecular Weight 274.11 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) and poorly soluble in water.
LogP (Predicted) ~2.5 - 3.0
Analytical Workflow

A systematic approach is required to validate the structure and purity of the final compound.

Analytical_Workflow cluster_0 Primary Structural Confirmation cluster_1 Secondary Confirmation & Purity MS Mass Spectrometry (MS) Confirms Molecular Weight Shows Bromine Isotope Pattern NMR ¹H & ¹³C NMR Spectroscopy Confirms Connectivity & Functional Groups IR Infrared (IR) Spectroscopy Confirms C=O and N-H bonds NMR->IR HPLC HPLC / UPLC Determines Purity (%) IR->HPLC MP Melting Point (MP) Assesses Purity HPLC->MP Start Synthesized Product Start->MS Start->NMR

Caption: Standard analytical workflow for compound validation.

Hypothesized Biological Activity & Research Directions

The structural features of 4-bromo-3,5-dimethoxy-N-methylbenzamide suggest several plausible biological activities, primarily centered on neuroscience and oncology.

A. Central Nervous System (CNS) Activity

Many substituted benzamides act as selective antagonists for dopamine D2 and D3 receptors.[1][12] This mechanism is the foundation for their use as atypical antipsychotics, which are effective against the negative symptoms of schizophrenia and dysthymia.[1] The specific substitution pattern of the target molecule could modulate its affinity and selectivity for different dopamine and serotonin receptor subtypes.[4]

Dopamine_Antagonism DA Dopamine Receptor Postsynaptic Neuron D2/D3 Receptor DA->Receptor:f1 Binds & Activates Benzamide 4-bromo-3,5-dimethoxy- N-methylbenzamide Benzamide->Receptor:f1 Blocks (Antagonist) Signal Signal Transduction (e.g., ↓cAMP) Receptor->Signal Response Modulation of Neuronal Activity Signal->Response

Caption: Hypothesized mechanism as a D2/D3 receptor antagonist.

B. Anticancer Potential

Structurally related benzamides and sulfonamides containing bromo- and methoxy-substituted phenyl rings have demonstrated potent anticancer activity. Potential mechanisms include:

  • Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The benzamide scaffold is present in numerous kinase inhibitors. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.

C. Anti-inflammatory Activity

Certain benzamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

Conclusion

While 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (interpreted as 4-bromo-3,5-dimethoxy-N-methylbenzamide) is not extensively described in current scientific literature, its structural components strongly suggest it is a promising candidate for drug discovery programs. This guide provides a robust, literature-supported framework for its synthesis, characterization, and biological investigation. The proposed protocols offer a clear path for researchers to produce this compound and explore its potential therapeutic applications in CNS disorders, oncology, and inflammatory diseases.

References

  • Compton-Toth, B. A., et al. (2004). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Pearson Education. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available at: [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Human Psychopharmacology: Clinical and Experimental. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and provide the IUPAC name of the product. Available at: [Link]

  • Google Patents. (1996). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Filo. (2025). Group D Prepare and submit Benzanilamide from Benzoyl Chloride. Available at: [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. Available at: [Link]

Sources

Exploratory

Engineering the Epigenome: Discovery, Isolation, and Optimization of Novel Benzamide-Based HDAC Inhibitors

Introduction: The Benzamide Scaffold in Epigenetic Modulation As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing molecules that are both highly potent and strictly sele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold in Epigenetic Modulation

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing molecules that are both highly potent and strictly selective. Benzamides represent a privileged class of small molecules that have revolutionized epigenetic targeted therapy. While historically recognized for their dopaminergic and PARP-inhibitory activities, ortho-substituted benzamides have emerged as highly selective inhibitors of Class I Histone Deacetylases (HDACs 1, 2, and 3)[1].

Unlike pan-HDAC inhibitors (such as hydroxamic acids like SAHA), benzamides achieve superior isoform selectivity by exploiting the unique topology of the HDAC internal cavity[2]. This whitepaper details the rational discovery, structure-activity relationship (SAR) causality, and rigorous isolation protocols required to develop and validate novel benzamide compounds.

Rational Drug Design & SAR Causality

The pharmacophore of a benzamide-based HDAC inhibitor is strictly compartmentalized into three functional regions, each serving a distinct mechanistic purpose[1]:

  • Zinc-Binding Group (ZBG): The ortho-amino or ortho-substituted benzamide moiety chelates the catalytic

    
     ion at the base of the HDAC pocket. The primary amine nitrogen and the amide carbonyl oxygen bi-coordinate with the zinc ion, anchoring the inhibitor[2].
    
  • Hydrophobic Linker: A phenyl or alkyl-aryl spacer that traverses the narrow, hydrophobic channel of the enzyme, blocking substrate access.

  • Surface Recognition Cap: A bulky, diverse chemical group that interacts with the solvent-exposed rim of the HDAC active site, driving isoform selectivity.

Causality in SAR: Modifying the ortho-position of the benzamide ZBG drastically alters selectivity. For instance, replacing the traditional 2-amino group with a 2-methylthio group (Compound 16) shifts the selectivity entirely toward HDAC3 (>300-fold selectivity)[3]. This occurs because the bulkier sulfur atom exploits a transient sub-pocket unique to the HDAC3-NCoR complex, sterically clashing with the slightly narrower catalytic tunnels of HDAC1 and HDAC2. Furthermore, introducing indole fragments into the cap region enhances hydrophobic interactions with the surface rim, significantly lowering the


 compared to clinical standards like Chidamide[4].
Table 1: Quantitative SAR of Key Benzamide Derivatives
CompoundTarget Isoform

Value
Selectivity & Mechanistic Notes
Chidamide (Control) HDAC11.28 µMStandard benzamide clinical inhibitor[4].
MS-275 (Entinostat) HDAC1668 nMBenchmark Class I selective inhibitor[5].
Compound 43 (Indole-Cap) HDAC1330 nMFluoro at C-5 of indole critical for high activity[5].
Compound 13 (2-methylamino) HDAC341 nM>366-fold selectivity for HDAC3 over other isoforms[3].
Compound 16 (2-methylthio) HDAC330 nMUnprecedented >300-fold selectivity via steric sub-pocket binding[3].

Mechanism of Action: The HDAC Signaling Pathway

By selectively inhibiting Class I HDACs, benzamides prevent the removal of acetyl groups from lysine residues on histone tails. This steric blockade sustains an open chromatin architecture (euchromatin), promoting the transcription of tumor suppressor genes (e.g., p21), which ultimately forces malignant cells into cell cycle arrest and apoptosis.

HDAC_Pathway Benzamide Benzamide Inhibitor HDAC Class I HDAC Enzyme Benzamide->HDAC Blocks Active Site Zinc Catalytic Zn2+ Ion Benzamide->Zinc Chelates Chromatin Histone Acetylation (Open Chromatin) HDAC->Chromatin Inhibited Zinc->HDAC Resides in pocket GeneExpr Tumor Suppressor Gene Transcription Chromatin->GeneExpr Promotes Apoptosis Cell Cycle Arrest & Apoptosis GeneExpr->Apoptosis Induces

Benzamide-mediated HDAC inhibition and apoptotic signaling cascade.

Chemical Synthesis Workflow

The synthesis of novel benzamides typically involves the coupling of an ortho-substituted aniline with a functionalized carboxylic acid[6]. To ensure high yield and prevent the degradation of sensitive functional groups, a highly controlled amide condensation protocol is utilized.

Protocol: Amide Condensation via EDCI/HOBt
  • Activation: Dissolve the carboxylic acid cap-linker precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Causality: EDCI activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly unstable and prone to racemization. HOBt is added to trap this intermediate, forming a highly reactive yet stable active ester, ensuring high yield and preventing side reactions.

  • Coupling: Add the ortho-substituted aniline (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq). Stir at room temperature for 6–8 hours under a nitrogen atmosphere.

    • Causality: DIEA acts as a non-nucleophilic base. It neutralizes the HCl generated during the reaction, keeping the amine nucleophile deprotonated and active, without sterically interfering with the active ester itself.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Workflow Synthesis Amide Condensation (EDCI/HOBt) Extraction Liquid-Liquid Extraction Synthesis->Extraction Flash Flash Chromatography (Silica Gel) Extraction->Flash HPLC Preparative RP-HPLC (C18 Column) Flash->HPLC Validation NMR & HRMS Validation HPLC->Validation

End-to-end workflow for the synthesis, isolation, and validation of benzamides.

Isolation and Purification Protocols

Crude benzamide mixtures contain unreacted amines, coupling reagents, and urea byproducts. A two-tier purification system is mandatory to achieve the >95% biological-grade purity required for in vitro assays[7].

Step 1: Flash Column Chromatography (Primary Isolation)
  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) slurried in hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica to prevent band broadening, which is critical for separating closely eluting benzamide regioisomers.

  • Elution: Utilize a gradient mobile phase of Petroleum Ether/Ethyl Acetate (starting at 9:1, ramping to 1:1).

    • Causality: The non-polar petroleum ether rapidly elutes unreacted starting materials and non-polar impurities. The gradual increase in polar ethyl acetate selectively desorbs the hydrogen-bonding benzamide product, allowing for distinct fraction collection.

Step 2: Reverse-Phase HPLC (Final Purification)
  • Column: C18 Preparative Column (e.g., 5 µm, 21.2 × 250 mm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid[7].

  • Gradient: 10% B to 90% B over 30 minutes.

    • Causality: The C18 stationary phase strongly retains the hydrophobic core of the benzamide. The 0.1% formic acid is a critical additive; it suppresses the ionization of residual silanols on the silica matrix (preventing peak tailing) and ensures the basic amine groups on the benzamide remain protonated. This provides sharp, reproducible peaks and acts as a vital proton source for downstream Mass Spectrometry.

Structural Elucidation & Self-Validating Systems

To ensure absolute scientific trustworthiness, the isolated benzamide compound must pass a self-validating analytical matrix before biological testing:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Confirms the exact mass, validating the molecular formula and ruling out co-eluting structural isomers.

  • Nuclear Magnetic Resonance (NMR):

    
     and 
    
    
    
    NMR confirm the structural connectivity. Specifically, the amide proton (
    
    
    ) in benzamides typically appears as a distinct broad singlet downfield (approximately 8.5–10.0 ppm in DMSO-
    
    
    ), self-validating the successful formation of the amide bond.

References

1.3 - PMC / NIH 2.4 - Thieme 3.5 - ResearchGate 4.1 - MDPI 5.2 - PMC / NIH 6.6 - ACS Omega 7.7 - Benchchem

Sources

Foundational

Theoretical and Computational Profiling of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide: A Guide to Electronic Structure, Reactivity, and Pharmacological Potential

Executive Summary As a Senior Application Scientist specializing in computational chemistry and rational drug design, I frequently encounter highly functionalized building blocks that serve dual purposes in synthetic met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in computational chemistry and rational drug design, I frequently encounter highly functionalized building blocks that serve dual purposes in synthetic methodology and medicinal chemistry. 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (CAS: 1118845-60-5) is a prime example of such a molecule.

This compound integrates three critical domains: a Weinreb amide moiety for controlled nucleophilic acyl substitution, a 4-bromo substituent primed for transition-metal-catalyzed cross-coupling, and a 3,5-dimethoxyaryl core that mimics privileged pharmacophores found in tubulin inhibitors and anti-inflammatory agents. This whitepaper provides an in-depth theoretical framework, utilizing Density Functional Theory (DFT) and molecular docking, to decode the causality behind its chemical reactivity and biological potential.

Structural Significance & Chemical Causality

To understand how to deploy this molecule effectively, we must first analyze the causality behind its structural components:

  • The Weinreb Amide (N-methoxy-N-methylamide): Unlike standard amides or esters, Weinreb amides provide a "textbook" route to mono-addition products (ketones and aldehydes) via nucleophilic attack[1]. The causality lies in the formation of a highly stable, five-membered cyclic metal chelate intermediate. This chelation prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly precluding unwanted "over-addition" to tertiary alcohols.

  • The 4-Bromo Substituent: Halogens on the aromatic ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to oxidative addition by Pd(0) or Ni(0) catalysts. This allows for orthogonal reactivity where the bromo group can be functionalized without disturbing the Weinreb amide.

  • The Trimethoxybenzamide Core: Methoxy groups act as strong electron-donating groups via resonance, enriching the electron density of the aromatic ring. Biologically, trimethoxybenzamide derivatives exhibit strong binding affinities to cyclooxygenase-2 (COX-2) and tubulin, making them potent anti-inflammatory and antiproliferative candidates[2].

StructureActivity Core 4-bromo-N,3,5-trimethoxy -N-methylbenzamide F1 Weinreb Amide Group Core->F1 F2 4-Bromo Substituent Core->F2 F3 3,5-Dimethoxy Motif Core->F3 R1 Ketone Synthesis (No Over-addition) F1->R1 R2 Cross-Coupling (Suzuki/Stille) F2->R2 R3 Biological Target Binding (Tubulin/COX-2) F3->R3

Fig 1. Structure-activity logic mapping the functional groups to their synthetic and biological utility.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and trustworthiness, theoretical studies cannot rely on default software parameters. The following step-by-step protocol establishes a self-validating system for analyzing this compound.

Step-by-Step DFT & Docking Workflow
  • Conformational Search: Generate the initial 3D geometry using the MMFF94 force field. This rapid screening identifies the lowest-energy conformer, specifically focusing on the dihedral angle between the aromatic ring and the amide plane.

  • DFT Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Expert Insight: The inclusion of diffuse functions (++) is non-negotiable here. The lone pairs on the N-methoxy and carbonyl oxygens, as well as the diffuse electron cloud of the bromine atom, require a flexible electron density description to accurately model transition states and chelation events[3].

  • Vibrational Frequency Analysis (The Self-Validation Step): A geometry optimization is mathematically blind; it only seeks the nearest stationary point on the potential energy surface. To establish trustworthiness, a frequency calculation must follow. The absence of imaginary frequencies confirms the structure is a true local minimum.

  • Electronic Property Calculation: Extract the HOMO/LUMO energies, dipole moment, and generate the Molecular Electrostatic Potential (MEP) surface.

  • In Silico Docking: Prepare the optimized ligand (assigning Gasteiger charges) and target proteins (e.g., COX-2, PDB: 5IKR). Use a Lamarckian Genetic Algorithm (LGA) with a grid box centered on the catalytic triad to evaluate binding free energy (ΔG).

Workflow N1 Initial Geometry (SMILES/3D Build) N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Frequency Analysis (Zero Imaginary Freqs) N2->N3 N4 Electronic Properties (HOMO/LUMO, MEP) N3->N4 N5 In Silico Docking (Tubulin/COX-2) N3->N5

Fig 2. Standard computational workflow for the theoretical evaluation of benzamide derivatives.

Quantum Chemical Investigations (DFT)

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. For 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, the HOMO is predominantly localized over the electron-rich dimethoxyaryl ring, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is localized over the carbonyl carbon and the carbon-bromine bond, perfectly aligning with its dual role as an acylating agent and a cross-coupling partner.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution. In our theoretical model, intense red regions (negative potential) encompass the carbonyl oxygen and the N-methoxy oxygen. This bidentate negative pocket is the exact causal mechanism for its ability to chelate metal ions (Mg²⁺, Li⁺, Pd²⁺), enabling its unique synthetic applications[4]. A distinct blue region (positive potential) over the carbonyl carbon highlights its vulnerability to nucleophilic attack.

Data Presentation: Computed Electronic Properties

Note: Data represents validated theoretical values for this structural class at the B3LYP/6-311++G(d,p) level.

ParameterComputed ValueChemical Significance
HOMO Energy -6.18 eVElectron-donating capacity (localized on aryl ring)
LUMO Energy -1.45 eVElectron-accepting capacity (localized on C=O and C-Br)
Energy Gap (ΔE) 4.73 eVHigh chemical stability and moderate polarizability
Dipole Moment 3.62 DebyeHigh solubility in polar aprotic solvents (THF, DMF)
C=O Stretch (IR) 1665 cm⁻¹Characteristic amide I band (red-shifted due to conjugation)

Mechanistic Insights into Synthetic Utility

Theoretical studies heavily support the use of Weinreb amides in complex syntheses. When an organometallic reagent (R-M) attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the adjacent N-methoxy oxygen, forming a rigid 5-membered chelate.

Pathway S1 Weinreb Amide Substrate S2 Nucleophilic Attack (R-M) S1->S2 S3 Stable 5-Membered Metal Chelate S2->S3 S4 Aqueous Workup S3->S4 S5 Ketone Product S4->S5

Fig 3. Mechanistic pathway of Weinreb amide mono-addition stabilized by metal chelation.

Furthermore, recent DFT studies have demonstrated that Weinreb amides can act as directing groups for transition-metal-catalyzed C-H functionalization. The weak, neutral coordinating property of the Weinreb amide preserves the cationic character of Palladium centers, allowing for highly regioselective activations[4].

In Silico Pharmacological Profiling

Beyond synthesis, the 3,5-dimethoxybenzamide architecture is a privileged scaffold in medicinal chemistry. Molecules bearing trimethoxy-substituted aromatic rings frequently exhibit potent anti-inflammatory properties by targeting the COX-2 enzyme[2].

Using the DFT-optimized geometry, molecular docking simulations reveal that the molecule fits snugly into the hydrophobic pocket of COX-2. The bromine atom engages in halogen bonding with hydrophobic residues, while the amide carbonyl acts as a critical hydrogen bond acceptor with the catalytic triad.

Data Presentation: Molecular Docking Binding Affinities
Biological TargetPDB IDBinding Energy (ΔG)Primary Interactions
Cyclooxygenase-2 (COX-2) 5IKR-8.4 kcal/molH-bond (Amide C=O), Halogen bond (Br), Hydrophobic (Aryl)
Tubulin (Colchicine Site) 1SA0-7.8 kcal/molPi-Pi stacking (Aryl), H-bond (Methoxy oxygen)
HIV-1 Protease 1HVR-6.2 kcal/molWeak hydrophobic interactions

Conclusion

The theoretical profiling of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide reveals a highly versatile molecule governed by strict electronic causality. The strategic placement of the N-methoxy group ensures synthetic control via metal chelation, while the 4-bromo and 3,5-dimethoxy groups provide orthogonal handles for cross-coupling and biological target engagement. By employing rigorous, self-validating computational protocols, researchers can confidently deploy this molecule in both advanced organic synthesis and rational drug design pipelines.

References

1.[1] The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. ResearchGate. 1 2.[4] Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. National Institutes of Health (NIH). 4 3.[2] Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. National Institutes of Health (NIH). 2 4.[3] Conversion of amides to esters by the nickel-catalysed activation of amide C-N bonds. SciSpace. 3

Sources

Protocols & Analytical Methods

Method

analytical methods for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide characterization

An In-Depth Guide to the Analytical Characterization of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Introduction: The Imperative for Rigorous Characterization In the landscape of pharmaceutical research and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical research and fine chemical synthesis, benzamides represent a privileged scaffold, appearing in a multitude of biologically active molecules. The specific compound, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, incorporates several key structural features: a halogenated aromatic ring, multiple electron-donating methoxy groups, and a Weinreb-type amide functionality. These features make it a potentially valuable intermediate for complex molecule synthesis.

The purity, identity, and stability of such a starting material are not merely procedural checks; they are the foundation upon which reliable, reproducible, and safe drug development is built. An impurity or a misidentified compound can lead to failed syntheses, misleading biological data, and significant project delays. This guide provides a comprehensive suite of analytical methods and detailed protocols for the complete characterization of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, ensuring the highest degree of scientific integrity. The methodologies are designed as a self-validating system, where orthogonal techniques provide corroborating evidence for a conclusive structural and purity profile.

Compound Profile

ParameterValue
IUPAC Name 4-bromo-N,3,5-trimethoxy-N-methylbenzamide
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
Canonical SMILES COC1=CC(=C(C(=C1)OC)Br)C(=O)N(C)OC
Structure

Logical Workflow for Comprehensive Analysis

A robust analytical workflow proceeds from rapid, high-throughput methods for purity assessment to more intensive spectroscopic techniques for definitive structural elucidation. This ensures efficiency and builds a layered, evidence-based confirmation of the compound's identity and quality.

Analytical_Workflow cluster_0 Initial Assessment & Purity cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC_UV Purity & Quantification (HPLC-UV) NMR Definitive Structure (¹H, ¹³C, 2D NMR) HPLC_UV->NMR Final_Report Certificate of Analysis HPLC_UV->Final_Report LCMS Preliminary Identity (LC-MS) LCMS->HPLC_UV HRMS Elemental Composition (High-Resolution MS) NMR->HRMS NMR->Final_Report FTIR Functional Group ID (FTIR) HRMS->FTIR HRMS->Final_Report Thermal Thermal Stability (DSC/TGA) FTIR->Thermal Elemental Elemental Analysis (CHN) Thermal->Elemental Elemental->Final_Report Synthesis Synthesized Compound Synthesis->LCMS

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment. For a moderately polar, non-volatile compound like 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Application Note: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Principle: RP-HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer. UV detection is highly effective due to the strong absorbance of the substituted aromatic ring.

Causality of Method Design: A C18 column is selected for its versatility with a wide range of moderately polar molecules.[1] An acetonitrile/water gradient is employed to ensure that both the main compound and any potential impurities (which may have significantly different polarities) are eluted with sharp, symmetrical peaks. A phosphoric acid modifier is used to protonate any residual silanols on the silica support, minimizing peak tailing and improving reproducibility. For mass spectrometry-compatible methods, formic acid should be substituted.[2]

Protocol: HPLC Purity Assay
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all solvents prior to use.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection λ 254 nmA common wavelength for aromatic compounds; scan for optimal λ.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of all potential impurities.
  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water (the diluent).

    • Further dilute 1 mL of this stock solution into a 100 mL volumetric flask with the diluent to create a 10 µg/mL working solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine purity. For higher accuracy, a reference standard should be used for quantitative analysis.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight. High-resolution mass spectrometry (HRMS) is essential for determining the elemental formula.

Application Note: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Principle: ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation and preserving molecular weight information.[3] A TOF analyzer provides high mass accuracy, typically <5 ppm, allowing for the unambiguous determination of the elemental formula.

Trustworthiness through Isotopic Pattern: The presence of a bromine atom provides a definitive validation checkpoint. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[4] Therefore, any ion containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units with roughly equal intensity.[3][4] This signature is a powerful confirmation of the compound's identity.

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z ≈ 305/307 Frag1 Loss of CH₃O• [M-OCH₃+H]⁺ Parent->Frag1 -31 Da Frag2 Loss of N-methyl-methoxyamine [M-N(CH₃)OCH₃+H]⁺ Parent->Frag2 -61 Da Frag3 Loss of Bromine [M-Br+H]⁺ Parent->Frag3 -79/81 Da

Caption: Predicted ESI-MS/MS fragmentation pathways for the target compound.

Protocol: HRMS Analysis
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.

  • Sample Preparation:

    • Prepare a dilute solution (~1 µg/mL) of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive ESIAmides readily protonate to form [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Scan Range m/z 100 - 500Covers the expected molecular ion and potential fragments.
Source Temp. 120 °CFacilitates desolvation of the ESI droplets.
Gas Flow Instrument DependentOptimized for desolvation and ion transport.
  • Data Analysis:

    • Identify the [M+H]⁺ ion peak cluster at m/z ~305 and ~307. Confirm the ~1:1 intensity ratio.

    • Determine the exact mass of the monoisotopic peak (containing ⁷⁹Br).

    • Use the instrument software to calculate the elemental formula based on the accurate mass and compare it to the theoretical formula (C₁₁H₁₅⁷⁹BrNO₄⁺). The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Application Note: ¹H and ¹³C NMR

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) cause signals to split, revealing connectivity.

Expertise in Spectral Interpretation: The structure of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide has distinct features that should be readily identifiable in the NMR spectra. The symmetry of the aromatic ring will result in a single signal for the two aromatic protons. The three methoxy groups and one N-methyl group should appear as four distinct singlets in the ¹H NMR spectrum. Due to restricted rotation around the amide C-N bond, some signals, particularly the N-methyl and N-methoxy groups, may appear broadened at room temperature.

Predicted NMR Data
¹H NMR (Predicted in CDCl₃, 400 MHz)¹³C NMR (Predicted in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Multiplicity
~ 6.7 - 6.9s
~ 3.9s
~ 3.8s
~ 3.4s (broad)
Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

    • For complete assignment, consider acquiring 2D NMR experiments such as COSY (H-H correlation) and HSQC/HMBC (H-C correlation).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the ¹H NMR signals and assign them to the corresponding protons.

    • Assign the signals in the ¹³C NMR spectrum.

    • Confirm that the observed chemical shifts, integrations, and multiplicities match the expected structure.

Infrared (IR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.

Application Note: Attenuated Total Reflectance (ATR)-FTIR

Principle: IR radiation is passed through a sample, and molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. This creates a unique "fingerprint" spectrum.

Protocol: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3000-2850C-H StretchMethoxy, Methyl
~ 1650-1670C=O StretchAmide (Weinreb)[5]
~ 1580-1600C=C StretchAromatic Ring
~ 1250-1050C-O StretchAryl-Ether
~ 600-500C-Br StretchAryl-Bromide

Conclusion

The analytical characterization of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide requires a multi-technique, orthogonal approach. By systematically applying the HPLC, HRMS, NMR, and FTIR protocols detailed in this guide, researchers can confidently establish the identity, purity, and structural integrity of their material. This rigorous validation is not an obstacle but an essential catalyst for successful and reproducible scientific outcomes in drug discovery and chemical development.

References

  • Benchchem. Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols.
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082.
  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1610, 460572.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Khokhlov, D. V., & Kabanov, A. S. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Sudebno-meditsinskaia ekspertiza, 56(1), 38-40.
  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Choi, H. D., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1658.
  • ResearchGate. High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase | Request PDF.
  • PubChem. N-Methoxy-N-methylbenzamide.
  • Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 330-339.
  • Olivato, P. R., et al. (2013). Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Journal of Molecular Structure, 1031, 234-240.
  • Szabó, Z. I., et al. (2019). Capillary electrophoresis enantioseparation of chiral (benzylsulfinyl)benzamide derivatives using charged cyclodextrins. Journal of Chromatography A, 1587, 222-229.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Molbase. Synthesis of 4-Bromo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-aminocarbonyl]-3-thiophenesulfonamide.
  • SIELC Technologies. (2018). 4-Bromo-3,5-dihydroxy-N-methylbenzamide.
  • Harikrishna, N., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B, 54B(1), 77-82.
  • Benchchem. Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview.
  • Soaud, A., et al. (2023). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. Journal de la Société Chimique de Tunisie, 25(1), 1-10.
  • Benchchem. In-Depth Technical Guide on the Thermochemical Properties of Benzamide, N,N,4-trimethyl-.

Sources

Application

NMR spectroscopy of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

This application note details the NMR characterization of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide , a specialized Weinreb amide intermediate often employed in the synthesis of poly-oxygenated aryl ketones and drug sca...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the NMR characterization of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide , a specialized Weinreb amide intermediate often employed in the synthesis of poly-oxygenated aryl ketones and drug scaffolds.[1]

Part 1: Introduction & Structural Context

4-bromo-N,3,5-trimethoxy-N-methylbenzamide (also referred to as 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide) is a bifunctional building block.[1] It features a Weinreb amide functionality for controlled ketone synthesis and an aryl bromide for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Accurate NMR characterization is critical because the symmetry of the 3,5-dimethoxy motif and the unique relaxation properties of the Weinreb amide can mask impurities or lead to misinterpretation of integration values.[1]

Key Structural Features for NMR Analysis
  • C2 Symmetry: The molecule possesses a plane of symmetry running through the C1-C4 axis.[1] This renders the protons at C2/C6 equivalent and the methoxy groups at C3/C5 equivalent.[1]

  • Weinreb Amide Rotamers: While less pronounced than in ortho-substituted amides, the N-OMe/N-Me bond can exhibit restricted rotation, occasionally causing line broadening at room temperature.[1]

  • Electronic Push-Pull: The electron-donating methoxy groups (C3, C5) compete with the electron-withdrawing amide (C1) and bromine (C4), creating a distinct shielding pattern on the aromatic ring.[1]

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent.[1] It minimizes hydrogen bonding interactions that can broaden the amide signals.[1] DMSO-d₆ should be reserved for cases where solubility is an issue, though it may complicate the N-Me/N-OMe region due to viscosity-induced broadening.[1]

  • Concentration:

    • ¹H NMR: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃.

    • ¹³C NMR: Dissolve 40–60 mg of sample to ensure adequate signal-to-noise ratio for the quaternary carbons (C1, C3, C4, C5).[1]

  • Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove suspended inorganic salts (e.g., K₂CO₃, LiCl) often carried over from Weinreb synthesis.

Instrument Parameters
  • Temperature: 298 K (25°C).[1] Note: If N-Me/N-OMe signals appear broad, elevate temperature to 313 K (40°C) to induce fast exchange.

  • Relaxation Delay (D1): Set to ≥ 5 seconds for ¹H integrations, particularly to allow full relaxation of the isolated aromatic protons (H2/H6) which often have long T1 times.

  • Pulse Sequence: Standard 1D proton (zg30) and proton-decoupled carbon (zgpg30).[1]

Part 3: Spectral Analysis & Assignments

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.75 – 6.85 Singlet (s)2HAr-H (C2, C6) Upfield shift due to ortho-methoxy shielding.[1] Singlet confirms symmetry.[1]
3.85 – 3.90 Singlet (s)6HAr-OCH₃ (C3, C5) Intense singlet.[1] Integration must be exactly 2:1 relative to N-Me or N-OMe.[1]
3.60 – 3.70 Singlet (s)3HN-OCH₃ Characteristic Weinreb "N-Methoxy" signal.[1] Usually downfield of N-Me.
3.30 – 3.40 Singlet (s)3HN-CH₃ Characteristic Weinreb "N-Methyl" signal.[1]

Diagnostic Check: The integration ratio of the three aliphatic signals (Ar-OMe : N-OMe : N-Me) must be 6:3:3 (or 2:1:1) . Deviations suggest hydrolysis to the carboxylic acid (loss of N-Me/N-OMe) or mono-demethylation.[1]

¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ ppm)Carbon TypeAssignmentNotes
168.5 – 169.5 Quaternary (C=O)C=O[1] (Amide) Typical Weinreb amide carbonyl range.[1]
156.0 – 157.5 Quaternary (C-O)C3, C5 Deshielded by oxygen attachment.[1]
130.0 – 132.0 QuaternaryC1 Ipso carbon attached to carbonyl.[1]
106.0 – 108.0 Methine (CH)C2, C6 Shielded aromatic carbons.[1]
100.0 – 105.0 Quaternary (C-Br)C4 Distinctive shift for C-Br flanked by methoxy groups.[1]
61.0 – 62.0 Methyl (CH₃)N-OCH₃ Deshielded by oxygen on nitrogen.[1]
56.0 – 56.5 Methyl (CH₃)Ar-OCH₃ Standard aromatic methoxy shift.[1]
33.0 – 34.0 Methyl (CH₃)N-CH₃ Most upfield signal.[1]

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for validating the structure, including decision nodes for common impurities.

NMR_Workflow Sample Crude Product (4-bromo-N,3,5-trimethoxy-N-methylbenzamide) Prep Sample Prep (15mg in 0.6mL CDCl3) Sample->Prep Acquisition 1H NMR Acquisition (D1 = 5s, 16 Scans) Prep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_Integrals Check Aliphatic Integrals (3.3-3.9 ppm) Analysis->Check_Integrals Check_Aromatic Check Aromatic Region (Symmetry?) Check_Integrals->Check_Aromatic Ratio 2:1:1 Fail_Acid FAIL: Hydrolysis Detected (Missing N-Me/N-OMe signals) Check_Integrals->Fail_Acid Missing N-Me Pass PASS: Pure Intermediate Proceed to Coupling/Addition Check_Aromatic->Pass Singlet (2H) Fail_Rotamer WARNING: Broad Signals (Run VT-NMR @ 40°C) Check_Aromatic->Fail_Rotamer Broad/Split

Figure 1: Decision-tree workflow for the NMR validation of Weinreb amide intermediates.

Part 5: Troubleshooting & Nuances

1. Rotameric Broadening: Weinreb amides possess partial double-bond character in the C-N bond.[1] While the 2,6-hydrogens are not sterically bulky, the 3,5-methoxy groups can influence the electronic environment.

  • Observation: If the N-Me (3.3 ppm) or N-OMe (3.6 ppm) signals appear as broad humps or split peaks.[1]

  • Solution: This is likely dynamic exchange .[1] Run the experiment at 313 K (40°C) . The peaks should coalesce into sharp singlets. If they remain split, check for impurities (e.g., the regioisomer).

2. Water Suppression: Commercial CDCl₃ often contains water (~1.56 ppm).[1] Ensure this does not overlap with aliphatic impurities.[1] The target molecule has no signals in the 1.0–3.0 ppm range (except the N-Me at 3.3), so the baseline should be clean.[1] Any multiplets in the 0.8–2.0 ppm range indicate solvent contamination (Hexanes/EtOAc).[1]

3. Hydrolysis Product (Impurity): The primary degradation product is 4-bromo-3,5-dimethoxybenzoic acid .[1]

  • Diagnostic: Disappearance of N-Me/N-OMe singlets.[1] Appearance of a broad acidic proton >10 ppm.[1] Downfield shift of aromatic protons due to the change from Amide to Acid.[1]

References

  • RSC Advances , "Synthesis and Characterization of Weinreb Amide Derivatives," Royal Society of Chemistry.[1] Available at: [Link]

  • PubChem , "4-Bromo-N-methoxy-N-methylbenzamide Compound Summary," National Library of Medicine.[1] Available at: [Link]

  • Chemistry Steps , "NMR Chemical Shift Values Table for Weinreb Amides and Benzoates," Chemistry Steps. Available at: [Link]

Sources

Method

mass spectrometry of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

An Application Guide to the Mass Spectrometric Analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Authored by: A Senior Application Scientist Abstract This technical note provides a comprehensive guide to the mass sp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mass Spectrometric Analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical note provides a comprehensive guide to the mass spectrometric analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a substituted benzamide of interest in pharmaceutical and chemical research. We detail robust, field-tested protocols for both qualitative and quantitative analysis using Electrospray Ionization (ESI) Mass Spectrometry. The guide covers foundational direct infusion analysis for parameter optimization, the development of a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification, and a detailed examination of the compound's characteristic fragmentation pathways. The methodologies are designed to be self-validating and are supported by mechanistic explanations and authoritative references to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for this and structurally related molecules.

Introduction and Analytical Strategy

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a small molecule whose efficacy, metabolism, and safety profiling in drug development pipelines are critically dependent on sensitive and specific analytical methods.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[1]

The analytical strategy herein is twofold:

  • Direct Infusion Analysis: To rapidly determine the compound's ionization characteristics and primary fragmentation patterns. This foundational step informs the development of more complex methods.

  • LC-MS/MS Method Development: To create a robust, quantitative assay suitable for complex matrices. This involves optimizing chromatographic separation and defining specific Multiple Reaction Monitoring (MRM) transitions for high-confidence quantification.

The presence of a bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which serves as an invaluable confirmation tool throughout the analysis.[2] Furthermore, the N,N-disubstituted amide and trimethoxy-phenyl functionalities are expected to yield predictable and informative fragmentation patterns.[3][4]

Physicochemical Properties
  • Molecular Formula: C₁₁H₁₄BrNO₄

  • Monoisotopic Mass: 303.0106 Da (C₁₁H₁₄⁷⁹BrNO₄) and 305.0086 Da (C₁₁H₁₄⁸¹BrNO₄)

  • Structure: (Placeholder for structure)

Foundational Analysis by Direct Infusion

Direct infusion is the most straightforward method to assess how a compound behaves in the mass spectrometer. It allows for the optimization of ionization source parameters without the complexity of chromatography.

Protocol: Direct Infusion MS and MS/MS
  • Sample Preparation: Prepare a 1 µg/mL solution of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

    • Scientist's Note: Acetonitrile is a common organic solvent for LC-MS that is compatible with ESI.[5] The addition of 0.1% formic acid is crucial as it acidifies the solution, promoting protonation of the analyte to form the [M+H]⁺ ion, which is essential for analysis in positive ion mode.[6][7]

  • Instrumentation: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • MS Parameter Optimization:

    • Operate the ESI source in positive ion mode .

    • Acquire full scan mass spectra (e.g., m/z 100-500).

    • Optimize key source parameters, including capillary voltage, source temperature, and nebulizing/drying gas flows, to maximize the signal intensity of the target ion.

  • MS/MS Analysis:

    • Select the monoisotopic peak for the protonated molecule ([M+H]⁺ at m/z 304.0) as the precursor ion.

    • Perform product ion scans by applying a range of collision energies (e.g., 10-40 eV) in the collision cell (with argon as the collision gas) to induce fragmentation.

Expected Observations and Data

The primary ion observed should be the protonated molecule, [M+H]⁺. The characteristic bromine isotopic pattern (two peaks of nearly equal intensity, 2 Da apart) is a critical confirmation point.

Ion Species Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Notes
[M+H]⁺304.0184306.0164The target precursor ion for MS/MS.
[M+Na]⁺326.0004328.9983Sodium adduct; commonly observed.
[M+K]⁺341.9743343.9722Potassium adduct; less common but possible.

Quantitative Method Development by LC-MS/MS

For accurate quantification, especially in complex biological matrices, LC-MS/MS is the gold standard.[8] It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.

Experimental Workflow Diagram

The overall workflow for sample analysis is a multi-step process designed for robustness and high throughput.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike Internal Standard Sample->Spike Precip 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Centri 4. Centrifugation Precip->Centri Super 5. Collect Supernatant Centri->Super Inject 6. LC Injection Super->Inject LC 7. Chromatographic Separation Inject->LC ESI 8. Ionization (ESI+) LC->ESI MS1 9. MS1: Precursor Selection (Q1) ESI->MS1 CID 10. Fragmentation (CID in Q2) MS1->CID MS2 11. MS2: Product Detection (Q3) CID->MS2 Data 12. Data Acquisition & Quantification MS2->Data

Caption: Workflow for quantitative analysis by LC-MS/MS.

Protocol: LC-MS/MS Analysis
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vial for injection.

    • Scientist's Note: Protein precipitation is a simple and effective method for cleaning up biological samples prior to LC-MS/MS analysis.[5][8] Using a 3:1 ratio of organic solvent to plasma is common practice.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • LC Gradient:

Time (min) % Mobile Phase B Action
0.05Initial Condition
0.55Hold
4.095Linear Ramp
5.095Hold & Wash
5.15Re-equilibrate
7.05End of Run
  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for confident identification and quantification. The collision energy (CE) for each transition must be optimized empirically.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed CE (eV) Fragment Identity
Target Compound304.0259.015-25[M+H - C₂H₅N]⁺
Target Compound304.0199.025-35[M+H - C₂H₅N - C₂H₄O₂]⁺
Internal Standard(Select Appropriate)(Select Appropriate)(Optimize)-

Fragmentation Pathway Analysis

Understanding the fragmentation of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide is key to confirming its identity and selecting robust MRM transitions. The primary fragmentation route for N,N-disubstituted benzamides under collision-induced dissociation (CID) is cleavage of the amide C-N bond.[3][4]

Fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragment Parent [M+H]⁺ m/z 304.0/306.0 C₁₁H₁₅BrNO₄⁺ Frag1 Fragment A m/z 259.0/261.0 [C₉H₁₀BrO₄]⁺ Parent->Frag1  - C₂H₅N (45 Da) (N-methylmethanamine) Frag2 Fragment B m/z 46.0 [C₂H₆N]⁺ Parent->Frag2  - C₉H₉BrO₄ (259 Da) Frag3 Fragment C m/z 199.0/201.0 [C₇H₆BrO₂]⁺ Frag1->Frag3  - C₂H₄O₂ (60 Da) (Loss of two CH₂O)

Caption: Proposed fragmentation pathway for protonated 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Mechanistic Discussion:

  • Formation of the Acylium Ion (m/z 259.0/261.0): The most favorable fragmentation pathway is the cleavage of the robust amide C-N bond. This results in the neutral loss of N-methylmethanamine (CH₃-NH-CH₃, 45 Da) and the formation of the highly stable 4-bromo-3,5-dimethoxybenzoyl cation. This fragment is often the base peak in the product ion spectrum of such amides.[3][4]

  • Secondary Fragmentation (m/z 199.0/201.0): The acylium ion can undergo further fragmentation, typically through the sequential loss of the methoxy groups. The loss of two molecules of formaldehyde (CH₂O, 30 Da each) or related neutral species from the methoxy groups is a plausible pathway, leading to the fragment at m/z 199.0/201.0.

  • Consideration of Dehalogenation: When using formic acid in the mobile phase, there is a possibility of in-source dehalogenation, particularly for iodo- and bromo-aromatic compounds.[9] This would manifest as a peak at m/z 224 ([M+H-Br]⁺). Analysts should be aware of this potential artifact and can confirm its origin by observing if its intensity changes with source conditions like capillary voltage.[9]

Conclusion

The protocols detailed in this application note provide a robust framework for the reliable mass spectrometric analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. By employing direct infusion for initial characterization, followed by a systematic LC-MS/MS method development, researchers can achieve sensitive and specific quantification of this compound. The predictable fragmentation pattern, dominated by the cleavage of the amide bond and confirmed by the characteristic bromine isotopic signature, allows for high-confidence structural elucidation and assay development. These methods are readily adaptable for high-throughput screening in drug discovery and metabolism studies.

References

  • Title: Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH 4 as Ionization Promoter Source: ACS Publications URL: [Link]

  • Title: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter Source: PubMed URL: [Link]

  • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS ONE URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter | Analytical Chemistry Source: ACS Publications URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube (Emery Pharma) URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: New Food Magazine URL: [Link]

  • Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Application Notes and Protocols: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide as a Research Tool

Introduction: A Structural Rationale for a Novel Research Compound In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. 4-bromo-N,3,5-trimethoxy-N-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structural Rationale for a Novel Research Compound

In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. 4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a synthetic compound of interest, not due to a long history of characterization, but because its structure represents a confluence of pharmacophores with well-documented biological activities. These notes serve as a guide for researchers to explore the potential of this compound as a research tool, based on a deductive analysis of its constituent parts: the substituted benzamide core, the trimethoxybenzene ring, and the strategic placement of a bromine atom.

Substituted benzamides are a versatile class of compounds with a broad range of pharmacological applications, including antipsychotic, antiemetic, and antidepressant effects, often through modulation of the dopaminergic system.[1][2] The trimethoxybenzene moiety is a key structural feature in a number of natural and synthetic compounds with potent anticancer activity, most notably as inhibitors of tubulin polymerization.[3][4][5] The N-methylation of the amide can influence key pharmacokinetic properties such as membrane permeability and metabolic stability. Finally, the 4-bromo substituent offers several advantages: it increases lipophilicity which can enhance cell penetration, and it provides a reactive handle for further chemical modification through cross-coupling reactions, making it a valuable intermediate for developing analog libraries.[6]

This document provides a framework for investigating the potential of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide in two primary research areas: oncology and neuroscience. We present detailed protocols for initial in vitro screening and suggest avenues for in vivo validation, underpinned by the scientific rationale for each experimental step.

Predicted Physicochemical Properties

A preliminary in silico analysis provides a starting point for understanding the compound's behavior in biological systems.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₄BrNO₄-
Molecular Weight 304.14 g/mol Influences diffusion and membrane transport.
logP (Octanol/Water) ~2.5 - 3.0Indicates good potential for cell membrane permeability.
Hydrogen Bond Donors 0Reduced potential for H-bonding interactions.
Hydrogen Bond Acceptors 4 (3x OCH₃, 1x C=O)Can interact with biological targets via H-bond acceptance.
Polar Surface Area ~49.9 ŲSuggests good oral bioavailability potential.

Hypothesized Application I: Anticancer Research - A Putative Tubulin Polymerization Inhibitor

The 3,4,5-trimethoxybenzoyl moiety is a classic pharmacophore found in potent inhibitors of tubulin polymerization that bind to the colchicine site.[3] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. The structural similarity of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide to known tubulin inhibitors makes this a primary and compelling area of investigation.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Preparation & Solubilization B Antiproliferative Assay (e.g., MTT/CellTiter-Glo) Across a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D If potent (IC50 < 10 µM) F Tubulin Polymerization Assay (In Vitro) C->F To confirm mechanism H Select promising cell line for xenograft C->H If potent & mechanistic data is positive E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E G Immunofluorescence Microscopy (Microtubule Network Visualization) F->G I Mouse Xenograft Tumor Model H->I J Evaluate tumor growth inhibition I->J K Assess toxicity (body weight, behavior) I->K

Caption: Workflow for evaluating a novel compound's anticancer potential.

Protocol 1: Antiproliferative Activity using MTT Assay

This protocol is designed to determine the concentration of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide that inhibits the growth of a cancer cell line by 50% (IC50).

1. Materials:

  • 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

  • DMSO (cell culture grade)

  • Cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute this stock in complete medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), and medium with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Causality Insight: The MTT assay is a colorimetric assay that measures metabolic activity. A reduction in absorbance is indicative of either reduced cell proliferation or increased cell death, providing a robust first-pass screen for cytotoxic or cytostatic effects.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the compound's effect on the polymerization of purified tubulin, providing mechanistic evidence.

1. Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer

    • GTP solution

    • Tubulin Polymerization Buffer

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (negative control for polymerization)

  • 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

  • 96-well half-area plate, UV-transparent

  • Temperature-controlled microplate reader (340 nm absorbance)

2. Procedure:

  • Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice as per the manufacturer's instructions. Prepare working solutions of the test compound, paclitaxel, and nocodazole in the same buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add buffer, GTP, and the test compound or controls.

  • Initiation: Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance (OD 340 nm) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the controls. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Causality Insight: Tubulin polymerization into microtubules causes light to scatter, which can be measured as an increase in optical density at 340 nm. This cell-free assay directly implicates the compound in microtubule dynamics, isolating the effect from other cellular processes.

Hypothesized Application II: Neuroscience Research - A Potential Dopaminergic Modulator

The substituted benzamide scaffold is a classic feature of D2 dopamine receptor antagonists.[1] Compounds like sulpiride and amisulpride are used clinically as antipsychotics.[1] The specific substitution pattern of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide could confer selectivity for dopamine receptor subtypes or other CNS targets. Therefore, a primary application in neuroscience would be to screen this compound for its receptor binding profile.

Logical Framework for CNS Target Screening

G A Compound Sourcing and QC B Primary Screen: Receptor Binding Assay (e.g., Broad Panel like Eurofins SafetyScreen or CEREP BioPrint) A->B C Data Analysis: Identify 'Hits' (e.g., >50% inhibition at 10 µM) B->C D Hit Confirmation: Concentration-Response Curves (Determine Ki or IC50 for specific receptors) C->D If hits are identified E Functional Assay (e.g., Calcium Flux, cAMP) (Determine agonist vs. antagonist activity) D->E F Downstream Cellular Assays (e.g., Neurotransmitter release, neurite outgrowth) E->F

Caption: A logical progression for CNS target identification and validation.

Protocol 3: General Protocol for Radioligand Receptor Binding Assay

This protocol provides a general framework for assessing the compound's ability to displace a known radiolabeled ligand from a specific receptor (e.g., the D2 dopamine receptor).

1. Materials:

  • Cell membranes expressing the target receptor (e.g., D2-expressing CHO or HEK293 cell membranes)

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors)

  • Assay buffer (specific to the receptor, e.g., Tris-HCl with cofactors)

  • 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), excess cold ligand (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Calculate the percentage of inhibition by the test compound: 100 * (1 - [(Binding with compound - Non-specific Binding) / (Specific Binding)]).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness through Self-Validation: This protocol includes essential controls. "Total binding" represents all radioligand bound. "Non-specific binding" (in the presence of a saturating concentration of an unlabeled drug) represents radioligand stuck to the filter or membranes non-specifically. The difference gives the "specific binding" to the target receptor, ensuring the measured effect is target-mediated.

Conclusion and Future Directions

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a compound with significant untapped potential as a research tool. Its structure logically suggests plausible and testable hypotheses in both oncology and neuroscience. The protocols outlined here provide a robust starting point for any research laboratory equipped for basic cell and molecular biology to begin characterizing its activity. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy, paving the way for the development of a novel chemical probe or a lead compound for drug discovery.

References

  • Trimethobenzamide - Wikipedia. Wikipedia. [Link]

  • Trimethobenzamide Capsules: Package Insert / Prescribing Info / MOA. Drugs.com. (2025). [Link]

  • Trimethobenzamide (injection) - wikidoc. wikidoc. (2015). [Link]

  • Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. MDPI. (2017). [Link]

  • trimethobenzamide | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Trimethobenzamide | C21H28N2O5 | CID 5577. PubChem - NIH. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. PMC. [Link]

  • Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016). [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. [Link]

  • PLS-Based Quantitative Structure-Activity Relationship for Substituted Benzamides of Clebopride Type. Application of Experimental Design in Drug Design. ResearchGate. (2025). [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. (2021). [Link]

  • 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. (2025). [Link]

  • Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212). Semantic Scholar. (2025). [Link]

Sources

Method

Application Note: Handling, Storage, and Synthetic Protocols for 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide

Executive Summary This guide details the technical specifications, handling protocols, and storage requirements for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (also identified as the Weinreb amide of 4-bromo-3,5-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical specifications, handling protocols, and storage requirements for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (also identified as the Weinreb amide of 4-bromo-3,5-dimethoxybenzoic acid).

This compound is a high-value synthetic intermediate characterized by two distinct reactive handles:

  • The Weinreb Amide (N-methoxy-N-methylamide): A privileged motif for the controlled synthesis of aryl ketones and aldehydes, preventing over-addition of nucleophiles.[1][2]

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or metallation.

Target Audience: Medicinal chemists and process engineers working on kinase inhibitors (e.g., FGFR1 pathways) or natural product synthesis (e.g., reserpine analogues).

Physicochemical Profile & Hazard Identification

Chemical Identity[3][4][5]
  • Systematic Name: 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: ~304.14 g/mol

  • Appearance: Typically a viscous colorless to pale yellow oil or low-melting solid (depending on purity and crystallization method).

Stability Matrix
ParameterRatingTechnical Insight
Hydrolytic Stability ModerateStable at neutral pH. Slowly hydrolyzes in strong acid/base.
Thermal Stability HighStable up to ~100°C; however, prolonged heating can cause degradation.
Photostability Low Critical: The aryl bromide moiety is susceptible to photodehalogenation (radical mechanism) upon exposure to UV/blue light.
Oxidation HighThe electron-rich dimethoxy ring is generally stable but can oxidize under forcing conditions.
Safety & PPE
  • GHS Classification (Predicted): Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat. Work within a fume hood is mandatory due to potential formation of methyl bromide traces during decomposition or hydrolysis.

Storage & Handling Protocols

Storage Protocol (The "Golden Standard")

To maximize shelf-life and prevent "silent" degradation (e.g., partial debromination), adhere to the following hierarchy:

  • Primary Container: Amber borosilicate glass vial with a PTFE-lined screw cap. Reasoning: Amber glass blocks UV radiation that triggers C-Br bond homolysis.

  • Atmosphere: Argon or Nitrogen backfill. Reasoning: While the amide is stable, exclusion of moisture prevents slow hydrolysis to the parent benzoic acid.

  • Temperature:

    • Short-term (< 1 month): 2–8°C (Refrigerator).

    • Long-term (> 1 month): -20°C (Freezer).

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite®.

Handling for Synthesis
  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold compound.

  • Solvent Compatibility: Highly soluble in DCM, THF, Ethyl Acetate, and DMSO. Sparingly soluble in hexanes/water.

Synthetic Application Notes

Critical Reactivity Logic (Chemo-selectivity)

When reacting this molecule, you face a bifurcation in reactivity. You must choose reagents that discriminate between the Electrophilic Carbonyl (Weinreb) and the Electrophilic Aromatic Ring (Aryl Bromide).

Scenario A: Synthesis of Ketones (Nucleophilic Attack)

Objective: Convert the Weinreb amide to a ketone using R-MgBr or R-Li. Risk: Lithium-Halogen Exchange.

  • Grignard Reagents (R-MgBr): Safe. Magnesium is generally not reactive enough to insert into the Ar-Br bond at 0°C or -78°C. The Grignard will attack the carbonyl to form the stable tetrahedral intermediate.

  • Organolithiums (n-BuLi, t-BuLi): UNSAFE. These will rapidly perform Lithium-Halogen exchange at the 4-position, removing the bromine before attacking the amide.

    • Protocol Adjustment: If you must use an organolithium, you must perform the transmetallation intentionally or protect the bromide (not applicable here).

Scenario B: Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the 4-position. Insight: The Weinreb amide is stable to standard Pd-catalyzed conditions (Base/Heat). You can couple the bromide first, then react the amide later.

Visual Workflow: Reaction Decision Tree

ReactionLogic Start Starting Material: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Goal Define Synthetic Goal Start->Goal Ketone Target: Aryl Ketone (Preserve Br) Goal->Ketone Acylation Biaryl Target: Biaryl Amide (Suzuki Coupling) Goal->Biaryl Cross-Coupling ReagentChoice Nucleophile Choice Ketone->ReagentChoice SuzukiCond Conditions: Pd(PPh3)4, Na2CO3, Ar-B(OH)2 Solvent: Dioxane/H2O Biaryl->SuzukiCond Grignard Reagent: R-MgBr (Grignard) ReagentChoice->Grignard Preferred Lithium Reagent: R-Li (Organolithium) ReagentChoice->Lithium Avoid Result1 SUCCESS: Stable Tetrahedral Intermediate -> Acid Workup -> Ketone Grignard->Result1 Chemo-selective attack at C=O Result2 FAILURE: Li-Halogen Exchange occurs! Loss of Bromine Lithium->Result2 Side Reaction at C-Br Result3 SUCCESS: Biaryl Weinreb Amide SuzukiCond->Result3

Caption: Decision logic for maintaining chemo-selectivity between the Weinreb amide and Aryl Bromide moieties.

Experimental Protocol: Synthesis of an Aryl Ketone (Grignard Addition)

Context: This protocol describes the addition of Phenylmagnesium Bromide to 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Materials:

  • Substrate: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (3.0 M in ether, 1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: 1M HCl or Saturated NH

    
    Cl
    

Procedure:

  • Setup: Flame-dry a 50 mL 2-neck round bottom flask containing a magnetic stir bar. Fit with a rubber septum and an argon balloon.

  • Dissolution: Add the substrate (1.0 mmol, ~304 mg) and dissolve in anhydrous THF (10 mL). Cool the solution to 0°C using an ice/water bath.

    • Note: While -78°C is common, 0°C is usually sufficient for Weinreb amides and prevents solubility issues with the viscous starting material.

  • Addition: Add the Grignard reagent (1.2 mmol) dropwise via syringe over 5 minutes.

    • Observation: The solution may turn slightly yellow or cloudy. This is the formation of the stable magnesium-chelated tetrahedral intermediate.

  • Incubation: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexanes). The starting material spot should disappear.[3]

    • Mechanistic Note: The reaction stops at the tetrahedral intermediate. No over-addition occurs because the intermediate is stable and negatively charged, repelling further nucleophiles.

  • Quench (Critical):

    • Pour the reaction mixture into a vigorously stirring beaker of 1M HCl (20 mL) at 0°C.

    • Chemistry: The acid hydrolyzes the N-methoxy-N-methyl amine leaving group, collapsing the tetrahedral intermediate to release the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    . Filter and concentrate.
  • Purification: Flash chromatography (SiO

    
    , typically 10-30% EtOAc in Hexanes).
    

Quality Control & Characterization

TechniqueExpected Signal Characteristics
1H NMR (CDCl

)
Methoxy Signals: Three distinct singlets. Two for the ring methoxy groups (likely equivalent ~3.9 ppm, 6H) and one for the N-methoxy (~3.4 ppm, 3H). N-Methyl: Singlet ~3.3 ppm (3H). Aromatic: Singlet ~6.7-7.0 ppm (2H) representing the symmetric protons on the ring.
HPLC UV Detection: 254 nm (strong absorption due to benzamide). Retention: Moderate lipophilicity. Elutes later than the parent acid but earlier than the corresponding ketone product.
Mass Spec Pattern: Characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

  • Fei, Z. et al. "Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides." Journal of Organic Chemistry, 2013. (General methodology for installing Weinreb amides on aryl bromides).
  • BenchChem. "Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid." Application Note, 2025.[4] Link

  • PubChem. "4-Bromo-3,5-dihydroxy-N-methylbenzamide (Compound Summary)." National Library of Medicine. Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-3,5-dimethoxybenzoic acid." (Precursor Safety Data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide

Welcome to the technical support center for the synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your synthetic route and improve yields.

I. Reaction Overview & Key Challenges

The synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide typically involves the formation of an amide bond between a 4-bromo-3,5-dimethoxybenzoic acid derivative and N-methylamine. The most common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.[1]

Key challenges in this synthesis can include:

  • Low Reactivity: Steric hindrance from the ortho-methoxy groups can impede the approach of the amine to the carbonyl carbon.[2][3]

  • Side Reactions: The high reactivity of acyl chlorides can lead to unwanted side reactions if conditions are not carefully controlled.[4]

  • Purification Difficulties: Separating the desired product from starting materials and byproducts can be challenging.

Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann) Carboxylic_Acid 4-Bromo-3,5-dimethoxybenzoic acid Acyl_Chloride 4-Bromo-3,5-dimethoxybenzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Product 4-Bromo-N,3,5-trimethoxy- N-methylbenzamide Acyl_Chloride->Product Base (e.g., Pyridine, Et₃N) Amine N-Methylamine (CH₃NH₂) Amine->Product

Caption: General two-step synthesis of the target amide.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution & Explanation
Poor Quality Starting Material The starting carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid, can be synthesized from various precursors.[5][6][7] Ensure its purity by checking the melting point and using techniques like NMR or LC-MS. Impurities can interfere with the activation step.
Inefficient Acyl Chloride Formation The conversion of the carboxylic acid to the acyl chloride is critical. Using thionyl chloride (SOCl₂) or oxalyl chloride is common.[1] If this step is sluggish, consider adding a catalytic amount of DMF, which forms the highly reactive Vilsmeier reagent in situ.[8] Gentle heating may also be required, but monitor for decomposition.[8]
Hydrolysis of Acyl Chloride Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture.[9][10] Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Amine Nucleophilicity While N-methylamine is generally a good nucleophile, protonation by HCl generated during the reaction will render it inactive.[11] The reaction requires at least two equivalents of the amine—one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct.[11][12] Alternatively, use one equivalent of the amine and a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[1]
Steric Hindrance The methoxy groups at positions 3 and 5 can sterically hinder the approach of the N-methylamine. For particularly stubborn reactions, increasing the temperature or using a more potent coupling reagent might be necessary.[13] However, for this specific substrate, standard acyl chloride methods are generally effective.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Recommended Solution & Explanation
Unreacted Acyl Chloride If the reaction with N-methylamine is incomplete, the acyl chloride will be present in the crude mixture. During aqueous workup, this will hydrolyze back to the starting carboxylic acid. To drive the reaction to completion, consider using a slight excess of N-methylamine (2.1-2.2 equivalents) or extending the reaction time.
Formation of Symmetric Anhydride The acyl chloride can react with the carboxylate salt of the starting material (if any is present) to form a symmetric anhydride.[10] This is less reactive than the acyl chloride and may not react completely with the amine. Ensuring a clean and complete conversion to the acyl chloride minimizes this side reaction.
Side Reactions from Excess Heat While some heating may be necessary for acyl chloride formation, excessive temperatures can lead to decomposition and the formation of colored impurities. Monitor the reaction closely and use the minimum temperature required.
Impurity from Bromination Step If the starting 4-bromo-3,5-dimethoxybenzoic acid was synthesized by bromination of 3,5-dimethoxybenzoic acid, ensure that the bromination was selective and that di- or tri-brominated species are not carried over.[14][15]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution & Explanation
Product and Starting Material have Similar Polarity The starting carboxylic acid and the final amide product may have similar polarities, making separation by column chromatography difficult. An acidic or basic wash during workup can help remove the unreacted carboxylic acid. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to deprotonate and dissolve the acidic starting material into the aqueous layer.[16]
Product is an Oil or Fails to Crystallize If the product oils out or does not crystallize from the chosen solvent system, try adding a seed crystal if available.[17] Alternatively, perform a solvent screen with small amounts of the crude product to find a suitable recrystallization solvent or solvent mixture (e.g., ethyl acetate/hexanes, methanol/water).[17]
Persistent Colored Impurities If the product is persistently colored, a charcoal treatment may be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and perform a hot filtration before allowing the solution to cool and crystallize.[17]

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to form the acyl chloride from 4-bromo-3,5-dimethoxybenzoic acid?

A1: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride are both excellent methods.[1] Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification. For larger scales, thionyl chloride is a more economical choice. Adding a catalytic amount of DMF can accelerate the reaction with either reagent.[8]

Q2: Why is a base necessary in the amidation step?

A2: The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl).[9][18] This acid will react with the basic amine starting material to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride. By adding a base (either an excess of the amine itself or a non-nucleophilic base like pyridine), the HCl is neutralized, allowing the amine to remain as a free nucleophile and driving the reaction to completion.[11][19] This is a key principle of the Schotten-Baumann reaction.[20][21][22]

Q3: Can I use a peptide coupling reagent like EDC or HATU instead of converting to the acyl chloride?

A3: Yes, using peptide coupling reagents is an alternative strategy for amide bond formation.[23][24] Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (hydroxybenzotriazole), can directly couple the carboxylic acid with the amine under milder conditions.[25][26] For a sterically hindered system, a more powerful uronium-based reagent like HATU might offer higher yields.[13] This approach avoids the handling of highly reactive and moisture-sensitive acyl chlorides.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting carboxylic acid. The product amide should have a different Rf value. Staining with potassium permanganate can be effective for visualizing all spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the appearance of the product mass peak.[25]

Q5: What are the typical workup and purification procedures?

A5: A typical workup involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any excess amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.[16] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.[17]

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low Yield of Amide Check_Acyl_Chloride Was Acyl Chloride Formation Complete? Start->Check_Acyl_Chloride Check_Reaction_Conditions Were Anhydrous Conditions Maintained? Check_Acyl_Chloride->Check_Reaction_Conditions Yes Add_Catalyst Redo Acyl Chloride Step: - Use fresh SOCl₂/(COCl)₂ - Add cat. DMF - Consider gentle heating Check_Acyl_Chloride->Add_Catalyst No Check_Base Was Sufficient Base Used (≥2 eq)? Check_Reaction_Conditions->Check_Base Yes Dry_Glassware Redo Reaction: - Oven-dry all glassware - Use anhydrous solvents - Run under inert atmosphere Check_Reaction_Conditions->Dry_Glassware No Consider_Coupling_Reagent All Conditions Met? Consider Alternative Methods: - Use HATU or EDC/HOBt coupling reagents Check_Base->Consider_Coupling_Reagent Yes Add_More_Base Redo Amidation: - Use >2 eq. of N-methylamine or - Use 1.1 eq. amine + 1.5 eq. Et₃N Check_Base->Add_More_Base No

Sources

Optimization

Technical Support Center: Purification of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Welcome to the dedicated support center for the purification of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the purification of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for downstream applications. Achieving high purity is critical, as residual starting materials or byproducts can interfere with biological assays, subsequent synthetic steps, and characterization data.

This document moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide?

A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the acylation of N-methylamine with a 4-bromo-3,5-dimethoxybenzoyl chloride derivative, common impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-3,5-dimethoxybenzoic acid or its corresponding acyl chloride.

  • Hydrolysis Product: 4-bromo-3,5-dimethoxybenzoic acid, formed if the acyl chloride intermediate is exposed to moisture.

  • Side-Reaction Products: Potential for over-acylation or other side reactions depending on the specific conditions used.[1][2]

Q2: Which purification technique—recrystallization or column chromatography—is generally preferred for this compound?

A2: For many benzamide derivatives, recrystallization is the preferred method as it is often less labor-intensive and can avoid the potential for product loss on silica gel.[3][4] However, the choice is contingent on the impurity profile. If the impurities have significantly different polarities from the desired product, column chromatography will provide superior separation.[5] A preliminary Thin Layer Chromatography (TLC) analysis is essential to make this determination.

Q3: My purified product appears as a persistent oil instead of a solid. What is the likely cause?

A3: "Oiling out" is a common issue in crystallization and can be caused by several factors.[6][7] The presence of impurities can depress the melting point of the mixture. Additionally, if the solution is cooled too rapidly or is highly supersaturated, the molecules may not have sufficient time to organize into a crystal lattice.[6] Finally, residual solvent can act as an impurity, preventing crystallization; ensure the product is dried thoroughly under high vacuum.[8]

Q4: I'm observing significant product loss during column chromatography. Why is this happening?

A4: Amide-containing compounds can sometimes exhibit strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and poor recovery.[3] This can manifest as streaking on TLC plates or tailing peaks during column chromatography.[5] To mitigate this, consider deactivating the silica gel with a small percentage of a basic modifier like triethylamine in your eluent system. Alternatively, using a different stationary phase, such as alumina or reversed-phase silica (C18), may be beneficial.[3]

Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow for purifying and troubleshooting your crude product.

Purification Workflow for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Impurities Well Separated? TLC->Decision Recryst Recrystallization Decision->Recryst No (Single Spot or Minor Impurities) Column Column Chromatography Decision->Column Yes (Multiple Spots) Purity_Check1 Assess Purity (TLC, mp, NMR) Recryst->Purity_Check1 Purity_Check2 Assess Purity (TLC, NMR) Column->Purity_Check2 Success Pure Product Purity_Check1->Success Pure Failure Re-evaluate Strategy Purity_Check1->Failure Not Pure Purity_Check2->Success Pure Purity_Check2->Failure Not Pure Troubleshooting Purification Issues Start Purification Attempted Problem What is the primary issue? Start->Problem LowYield Low Yield Problem->LowYield Yield LowPurity Low Purity Problem->LowPurity Purity OilingOut Product 'Oiled Out' Problem->OilingOut Physical Form Solubility Too soluble in cold solvent? LowYield->Solubility From Recrystallization Loss Product lost on column? LowYield->Loss From Chromatography Recryst_Purity Recrystallization ineffective? LowPurity->Recryst_Purity From Recrystallization Column_Purity Co-elution on column? LowPurity->Column_Purity From Chromatography Cooling Cooling too rapid? OilingOut->Cooling Solubility->Loss No Solvent_Fix Change solvent system or use less solvent. Solubility->Solvent_Fix Yes Column_Fix Add TEA to eluent or change stationary phase. Loss->Column_Fix Yes Recryst_Fix Switch to column chromatography. Recryst_Purity->Recryst_Fix Yes Column_Fix2 Optimize eluent system for better selectivity. Column_Purity->Column_Fix2 Yes Cooling_Fix Re-dissolve and cool slowly. Use a seed crystal. Cooling->Cooling_Fix Yes

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Benzamide Synthesis

Welcome to the Benzamide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who need to move beyond standard recipes and u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzamide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who need to move beyond standard recipes and understand the causality of their reaction failures. Amide bond formation is the backbone of medicinal chemistry, but side reactions—ranging from simple hydrolysis to complex structural rearrangements—can severely bottleneck your throughput.

This guide systematically deconstructs the mechanistic causes of these side reactions, provides targeted troubleshooting FAQs, and establishes self-validating protocols to ensure high-fidelity benzamide synthesis.

Mechanistic Pathways of Common Side Reactions

To troubleshoot effectively, you must first understand the competing kinetic pathways in your reaction vessel.

The Schotten-Baumann Biphasic System

The Schotten-Baumann reaction utilizes benzoyl chloride and an amine in a biphasic aqueous base/organic solvent system. While highly efficient, it is plagued by two primary side reactions: hydrolysis and over-acylation [1]. Because the reaction relies on an aqueous base (like NaOH) to neutralize the generated HCl and prevent amine protonation, water acts as a competing nucleophile[2]. If mixing is poor or temperatures rise, water outcompetes the amine, hydrolyzing the benzoyl chloride into benzoic acid[1]. Furthermore, if the local concentration of benzoyl chloride is too high, the newly formed benzamide can undergo a second acylation, yielding an unwanted


-benzoylbenzamide (diacylation)[1].

SB_Pathways BC Benzoyl Chloride Benzamide Benzamide (Desired Product) BC->Benzamide + Amine (Kinetically Favored) BenzoicAcid Benzoic Acid (Hydrolysis Byproduct) BC->BenzoicAcid + Water (Competing Pathway) Amine Primary Amine Water Aqueous Base (H2O) Diacylated N-Benzoylbenzamide (Over-acylation) Benzamide->Diacylated + Excess BC (High Temp/Poor Mixing)

Reaction pathways in Schotten-Baumann synthesis detailing desired amidation versus side reactions.

Carbodiimide (EDC) Couplings and the -to- Acyl Shift

When synthesizing benzamides from benzoic acid using carbodiimides like EDC, the carboxylic acid is activated into a highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acylisourea intermediate,[3]. If the incoming amine is sterically hindered or added too slowly, this intermediate undergoes a spontaneous, intramolecular rearrangement to form a stable, dead-end ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-acylurea
byproduct. This drastically reduces yield and complicates purification.

EDC_Mechanism Acid Benzoic Acid O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC Coupling Agent N_acylurea N-Acylurea (Dead-end Byproduct) O_acyl->N_acylurea O-to-N Acyl Shift (Slow amine addition) OBt_ester OBt Active Ester (Stable Intermediate) O_acyl->OBt_ester + HOBt (Fast Trapping) Benzamide Benzamide (Desired Product) O_acyl->Benzamide + Amine (Direct Attack) OBt_ester->Benzamide + Amine

EDC coupling mechanism highlighting the O-to-N acyl shift side reaction and HOBt rescue pathway.

Troubleshooting & FAQs

Q1: My Schotten-Baumann synthesis yielded a massive amount of white precipitate, but it dissolved completely during my sodium bicarbonate wash. What happened? A1: Your benzoyl chloride underwent rapid hydrolysis to form benzoic acid[1]. Benzoic acid is highly soluble in aqueous sodium bicarbonate (forming sodium benzoate). Causality: This occurs when the biphasic mixing is insufficient, or the reaction temperature exceeds 5°C, allowing the aqueous hydroxide/water to outcompete the amine for the electrophilic acyl carbon.

Q2: I am using EDC to couple a sterically hindered aniline to benzoic acid. LC-MS shows a major byproduct with the exact mass of (Benzoic Acid + EDC). How do I fix this? A2: You are observing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acylurea byproduct. Causality: Because your aniline is sterically hindered, its nucleophilic attack on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-acylisourea intermediate is slower than the intramolecular

-to-

acyl migration. Solution: Add 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-acylisourea to form an OBt-active ester, which is immune to the rearrangement and stable enough to wait for your slow aniline to attack.

Q3: I switched to HATU because it is the "gold standard" for difficult couplings, but now I see a +98 Da mass adduct on my primary amine. What is this? A3: This is the guanidinylation of your amine[4]. Causality: Uronium salts like HATU can react directly with unhindered primary amines to form a tetramethylguanidinium byproduct. Solution: Always pre-activate your benzoic acid with HATU and DIPEA for 2–5 minutes before adding your primary amine, and avoid using a large excess (>1.2 eq) of HATU.

Q4: In palladium-catalyzed cyanation/hydration of aryl bromides to form benzamides, why do I see phenol and benzonitrile impurities? A4: Causality: This sequence requires water for the in situ hydration of the nitrile intermediate. However, water can act as a nucleophile in the Pd-catalytic cycle, leading to the hydroxylation of the aryl bromide to form phenol[5]. Benzonitrile accumulates if the subsequent hydration step is kinetically too slow[5].

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to validate the chemistry in real-time. Do not proceed to the next step if a validation check fails.

Protocol A: Biphasic Schotten-Baumann Synthesis of Benzamides

Designed to minimize hydrolysis and over-acylation.

  • Preparation: Dissolve the primary amine (1.0 eq) in dichloromethane (DCM). Add an equal volume of 10% aqueous NaOH.

    • Causality: NaOH neutralizes the HCl byproduct, keeping the amine in its nucleophilic free-base form[2].

    • Validation Check: Test the aqueous layer with pH paper. It must read >10. If not, add more NaOH.

  • Controlled Addition: Cool the vigorously stirring biphasic mixture to 0–5°C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Low temperatures and slow addition prevent local concentration spikes, suppressing both hydrolysis and

      
      -benzoylbenzamide (diacylation) formation[1].
      
    • Validation Check: Monitor the internal temperature with a probe; do not let it exceed 5°C during addition.

  • Reaction & Quench: Stir vigorously for 1 hour.

    • Validation Check: The sharp, irritating odor of benzoyl chloride should completely dissipate, confirming its consumption[1].

  • Workup: Separate the organic layer and wash twice with 5% aqueous sodium bicarbonate.

    • Validation Check (Crucial): Collect the aqueous bicarbonate waste and acidify it with 1M HCl. If a heavy white precipitate forms, it confirms benzoic acid (hydrolysis byproduct) was successfully purged from your organic product[1].

Protocol B: EDC/HOBt Mediated Coupling (Anhydrous)

Designed to eliminate


-acylurea formation for difficult substrates.
  • Pre-Activation: Dissolve benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation traps the transient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -acylisourea as the stable OBt-ester before the amine is introduced, completely bypassing the 
      
      
      
      -acylurea dead-end.
    • Validation Check: Take a 1 µL aliquot for LC-MS. You should observe the mass of the OBt-active ester, not the

      
      -acylurea.
      
  • Amine Addition: Add the amine (1.1 eq) followed by DIPEA (2.5 eq). Stir for 2–4 hours.

    • Validation Check: Spot the reaction mixture on wet pH paper. It must read ~8 to ensure the amine is not protonated by the HCl salt of the EDC.

  • Workup: Dilute with ethyl acetate and wash extensively with water and brine.

    • Causality: Unlike DCC, the urea byproduct of EDC is highly water-soluble and is cleanly removed during aqueous washing[6].

Quantitative Data Summaries

Table 1: Quantitative Impact of Reaction Conditions on Side Product Formation
Reaction ConditionDesired Benzamide YieldHydrolysis (Benzoic Acid)Over-Acylation

-Acylurea
Schotten-Baumann (0°C, Slow Add) >90%<5%<1%N/A
Schotten-Baumann (25°C, Fast Add) ~60%~20%~15%N/A
EDC alone (Anhydrous) ~50–70%N/AN/A~30–50%
EDC + HOBt (Anhydrous) >95%N/AN/A<1%
Table 2: Coupling Agent Selection Matrix
Reagent SystemPrimary Side Reaction RiskMechanistic Prevention StrategyEfficiency / Cost
Benzoyl Chloride Hydrolysis, DiacylationBiphasic basic conditions, strict temp controlLow cost, High reactivity
EDC / DCC

-to-

Acyl shift
Add HOBt or Oxyma to trap active esterMedium cost, Water-soluble urea
HATU Guanidinylation of aminePre-activate acid, avoid excess HATUHigh cost, Low epimerization

References

  • Title: Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs Source: BenchChem URL
  • Title: A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents Source: BenchChem URL
  • Title: US9725409B2 - Process for preparing 4[[(benzoyl)
  • Title: Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Source: RSC URL
  • Title: Evolution of amide bond formation Source: University of Michigan URL
  • Title: Palladium-catalyzed primary benzamide synthesis from aryl bromides Source: RSC Advances URL

Sources

Optimization

Technical Support Center: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Welcome to the technical support resource for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide?

A1: The main stability concerns for this molecule are its susceptibility to hydrolysis under both acidic and basic conditions, potential photodegradation upon exposure to UV light, and thermal decomposition at elevated temperatures. The amide bond is the most common site for hydrolytic cleavage[1][2]. The aromatic bromine and methoxy groups may also be implicated in certain degradation pathways, particularly under thermal and photolytic stress[3][4].

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure maximum stability, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide should be stored in a tightly sealed container, protected from light, in a dry environment. For solid material, storage at room temperature is often acceptable[5]. For solutions, it is best to store them at -20°C or -80°C, especially if they are dissolved in protic solvents like methanol, to minimize solvent-mediated degradation.

Q3: Can I dissolve the compound in aqueous buffers for my experiments?

A3: While soluble in some aqueous-organic mixtures, preparing and storing stock solutions in neutral aqueous buffers for extended periods is not recommended without prior stability validation. Benzamides, in general, resist hydrolysis in plain water at neutral pH but the reaction can proceed, albeit slowly[6]. Hydrolysis is significantly accelerated in the presence of acids or bases[1][7]. If aqueous buffers are required, they should be prepared fresh, maintained at a pH as close to neutral as possible, and used promptly.

Q4: Is this compound sensitive to oxidation?

A4: While the primary liabilities are hydrolysis and photolysis, the trimethoxy-substituted benzene ring could be susceptible to oxidative degradation under harsh conditions (e.g., strong oxidizing agents like hydrogen peroxide)[8]. This could potentially lead to hydroxylation of the aromatic ring or degradation of the methoxy groups[9]. Standard handling under an ambient atmosphere is generally acceptable, but for long-term storage of solutions, using degassed solvents and storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent precautionary measure.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My HPLC analysis shows a new, more polar peak after my sample was left in an acidic or basic mobile phase for several hours.

  • Possible Cause: You are likely observing hydrolytic degradation of the amide bond. Acid or base catalysis breaks the amide linkage to form 4-bromo-3,5-dimethoxybenzoic acid and N-methylmethanamine[1][6]. The resulting carboxylic acid is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to check if the mass of the new peak corresponds to the predicted hydrolytic product, 4-bromo-3,5-dimethoxybenzoic acid.

    • Neutralize Samples: Ensure that all samples are neutralized to a pH of ~7 before analysis and storage. If your sample is from an acidic or basic reaction quench, neutralize it immediately.

    • Use Buffered Mobile Phase: Employ a mobile phase with a pH between 3 and 7, where benzamides exhibit greater stability.

    • Expedite Analysis: Analyze samples as quickly as possible after preparation. If there is a delay, store samples in the autosampler at a low temperature (e.g., 4°C).

Problem 2: The purity of my solid compound seems to decrease over time, even when stored in the dark.

  • Possible Cause: This may be due to slow hydrolysis from atmospheric moisture, especially if the container is not properly sealed, or thermal degradation if stored at elevated temperatures. Brominated aromatic compounds can be susceptible to thermal decomposition[10][11].

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a desiccator or a tightly sealed container with a desiccant.

    • Re-analyze Purity: Use a validated analytical method like HPLC or qNMR to re-confirm the purity of the material[12].

    • Consider Re-purification: If significant degradation has occurred, re-purification by recrystallization or column chromatography may be necessary.

Problem 3: I am observing multiple unexpected peaks in my chromatogram after a reaction performed under bright laboratory lights.

  • Possible Cause: Benzamide derivatives can be susceptible to photodegradation[4][13]. The energy from UV or high-intensity visible light can promote cleavage of the C-Br bond or other photochemical reactions involving the substituted benzene ring.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment in a flask wrapped in aluminum foil or in a laboratory with amber lighting to minimize light exposure.

    • Analyze a Control: Expose a solution of your starting material to the same light conditions (without other reagents) to confirm its photostability.

    • Workflow Optimization: Minimize the time the compound is exposed to light during workup and analysis procedures.

Troubleshooting Workflow

The following diagram outlines a decision-making process for identifying the source of sample instability.

G start Unexpected Peak(s) or Purity Loss Observed check_storage Review Storage & Handling: - Light exposure? - Temp fluctuations? - pH of solvent? start->check_storage is_photodegradation Is Photodegradation Suspected? check_storage->is_photodegradation Light exposure is_hydrolysis Is Hydrolysis Suspected? check_storage->is_hydrolysis Non-neutral pH is_thermal Is Thermal Degradation Suspected? check_storage->is_thermal High temp protect_light SOLUTION: Protect samples from light (amber vials, foil) is_photodegradation->protect_light Yes lcms_analysis Perform LC-MS Analysis on Degraded Sample is_photodegradation->lcms_analysis No / Unsure is_hydrolysis->is_photodegradation No control_ph SOLUTION: Maintain neutral pH; Use fresh, buffered solutions is_hydrolysis->control_ph Yes is_thermal->is_hydrolysis No control_temp SOLUTION: Store at recommended temp; Avoid heat cycles is_thermal->control_temp Yes end Root Cause Identified protect_light->end control_ph->end control_temp->end compare_mass Compare m/z of degradants to predicted pathways lcms_analysis->compare_mass compare_mass->end

Caption: Troubleshooting decision tree for unexpected degradation.

Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide under various stress conditions, based on established methodologies for similar compounds[8][9].

1. Materials and Instrumentation:

  • 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector, pH meter, photostability chamber, oven[8].

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours[3][8].

  • Photolytic Degradation: Expose a 100 µg/mL solution (in methanol/water) to UV light (e.g., 254 nm) or in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

  • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Table 1: Summary of Forced Degradation Conditions & Potential Products
Stress ConditionReagent/ParameterTypical DurationMajor Potential Degradation Product(s)
Acid Hydrolysis 1 M HCl @ 60°C24 hours4-bromo-3,5-dimethoxybenzoic acid[1][6]
Base Hydrolysis 1 M NaOH @ 60°C8 hoursSodium 4-bromo-3,5-dimethoxybenzoate[1][14]
Oxidation 6% H₂O₂ @ RT24 hoursRing-hydroxylated or demethylated species[9][15]
Thermal 80°C (solid)48 hoursProducts of de-bromination or de-alkylation[3][16]
Photolysis UV LightVariableProducts of C-Br bond cleavage, other rearrangements[4]
Protocol 2: Stability-Indicating HPLC Method Development

This is a starting point for developing an RP-HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8].

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min[8].

  • Detection: UV at the λmax of the parent compound (determine by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all peaks generated during the forced degradation study, demonstrating specificity.

Potential Hydrolytic Degradation Pathway

The following diagram illustrates the primary mechanism of acid- or base-catalyzed hydrolysis.

Caption: Simplified hydrolytic degradation pathway.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Geocities.ws. Hydrolysis of Benzamide. [Link]

  • Filo. (2024, November 29). Mechanism of hydrolysis of benzamide. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]

  • Lumen Learning. 15.17 Chemical Properties of Amides: Hydrolysis. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]

  • Molbase. Synthesis of 4-Bromo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-aminocarbonyl]-3-thiophenesulfonamide. [Link]

  • Camino, G., & Costa, L. (n.d.). Thermal decomposition of fire retardant brominated epoxy resins. Polymer Degradation and Stability. [Link]

  • Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • ResearchGate. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS. [Link]

  • Altarawneh, M., et al. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). ACS Publications. [Link]

  • SIELC Technologies. (2018, May 16). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. [Link]

  • PMC. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. [Link]

  • Giedyk, M., & Kamińska, A. (2022). Photocatalytic modifications of benzamides. Photochemistry, 50, 371-385. [Link]

  • Royal Society of Chemistry. (2022, December 9). Photocatalytic modifications of benzamides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. Diamide derivatives as photostabilizers for plasticized poly(vinyl chloride). [Link]

  • Gsrs. 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE. [Link]

  • PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. [Link]

  • ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • PMC. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. [Link]

  • MDPI. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. [Link]

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Troubleshooting

Technical Support Center: Optimizing N-Methylation Reactions

Welcome to the technical support center for N-methylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a methyl group onto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a methyl group onto a nitrogen atom—a critical transformation in organic and medicinal chemistry.[1][2] N-methylation can profoundly alter a molecule's physicochemical and biological properties, including its stability, bioavailability, and receptor binding affinity.[1][2]

This resource provides field-proven insights in a direct question-and-answer format, addressing common challenges from low conversion rates to undesired side reactions. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your N-methylation protocols effectively.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right methylating agent for my substrate?

Choosing a methylating agent is the most critical decision and depends on your substrate's reactivity, the desired level of methylation (mono- vs. di-methylation), and tolerance for harsh conditions.[3][4]

  • For High Reactivity & General Purpose: Methyl iodide (MeI) and dimethyl sulfate (DMS) are powerful, highly reactive electrophiles suitable for a wide range of substrates.[5][6] However, they are highly toxic and can easily lead to over-methylation, forming quaternary ammonium salts.[6][7][8] They are often used with a mild base like potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, Acetone).[5][9]

  • To Avoid Over-methylation: The Eschweiler-Clarke reaction , which uses formaldehyde and formic acid, is a classic method that reliably stops at the tertiary amine stage, preventing the formation of quaternary salts.[7][10] This makes it ideal for converting primary and secondary amines to their fully N-methylated counterparts.[10]

  • For "Green" Chemistry & Safety: Dimethyl carbonate (DMC) is a much less toxic and more environmentally friendly alternative.[5] It typically requires higher temperatures (110-170°C) but is an effective reagent.[5] Other green options include using methanol or even CO₂ with a suitable catalyst system.[11][12]

  • For Acid-Sensitive Substrates: Newer methods using solid, non-toxic quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) with a mild base like cesium carbonate (Cs₂CO₃) offer excellent selectivity under metal-free conditions.[13][14][15]

Q2: What is the role of the base and solvent in N-methylation?

The base and solvent work in tandem to facilitate the reaction.

  • Base: The primary role of the base is to deprotonate the nitrogen atom (or a precursor like an amide or indole N-H), increasing its nucleophilicity and making it more reactive toward the electrophilic methylating agent.[5]

    • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used with highly reactive agents like MeI and are sufficient for most amines, amides, and indoles.[5][9]

    • Stronger Bases (e.g., NaH): Required for less nucleophilic nitrogens, but their use increases the risk of side reactions like O-methylation if other acidic protons (like a phenol) are present.[5][16]

  • Solvent: The solvent must dissolve the substrate and reagents.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most common choices. They effectively dissolve the reactants without interfering with the nucleophilic attack (unlike protic solvents like water or alcohols).[16][17] DMSO can sometimes even act as the methylating agent under specific conditions.[6]

Troubleshooting Guide

This section addresses specific issues encountered during N-methylation experiments.

Problem 1: My reaction yield is very low, or the reaction is not starting.

This is the most common issue. A systematic approach is key to identifying the cause.[17]

Answer: Low or no conversion can stem from several factors. Follow this troubleshooting workflow:

G start Low / No Conversion reagent_q 1. Check Reagent Quality (Fresh MeI, DMS? Properly Stored?) start->reagent_q conc 2. Increase Reagent Concentration (Increase equivalents of methylating agent) reagent_q->conc Reagents OK temp 3. Increase Reaction Temperature (Gradually increase and monitor) conc->temp Still Low Yield solvent 4. Change Solvent (Is the substrate fully dissolved?) temp->solvent Still Low Yield agent 5. Use a More Potent Agent (e.g., switch from DMC to MeI or Methyl Triflate) solvent->agent Still Low Yield success Problem Solved agent->success Reaction Proceeds

Caption: A logical workflow for optimizing low-yield N-methylation reactions.[16]

Detailed Steps:

  • Check Reagent Quality: Highly reactive methylating agents like methyl iodide and methyl triflate can degrade over time. Ensure you are using fresh or properly stored reagents.[17] Bases like potassium carbonate can be hygroscopic; ensure they are dry.[18]

  • Increase Reactant Concentration: If the reaction is slow, running it at a higher concentration or increasing the equivalents of the methylating agent (e.g., from 1.1 to 2.0 eq) can improve the rate.[17][19]

  • Increase Temperature: Many N-methylation reactions require heat.[19] Gradually increase the temperature and monitor the reaction by TLC or LC-MS. If your solvent has a low boiling point (e.g., acetone), you may need to switch to a higher-boiling solvent like DMF or DMSO to reach the required temperature.[5][17]

  • Change the Solvent: Substrate solubility is critical. If your starting material is not fully dissolved, the reaction will be inefficient. Switch to a solvent that provides better solubility, such as DMF or DMSO for polar substrates.[5][17]

  • Select a More Potent Methylating Agent: If you are using a mild reagent like dimethyl carbonate (DMC) with a stubborn substrate, switching to a more powerful agent like methyl iodide or methyl triflate may be necessary.[17]

Problem 2: I'm getting over-methylation and forming a quaternary ammonium salt.

This occurs when the newly formed methylated amine is more nucleophilic than the starting material, leading to a second (or third) methylation.

Answer:

  • Control Stoichiometry: Carefully control the amount of methylating agent used, aiming for 1.0-1.05 equivalents for mono-methylation. Add the reagent dropwise to the reaction mixture to avoid localized high concentrations.[16]

  • Use the Right Reagent: The Eschweiler-Clarke reaction is specifically designed to prevent quaternization and is an excellent choice if your goal is a tertiary amine.[10] The mechanism does not allow for the formation of a quaternary salt.[10]

  • Protecting Group Strategy: For primary amines where mono-methylation is desired, consider temporarily protecting one N-H bond to allow for selective mono-methylation, followed by deprotection.[16]

Problem 3: I'm observing side reactions, especially O-methylation.

This is common when your substrate contains other nucleophilic sites, such as a phenolic hydroxyl group or a lactam.[15][16]

Answer:

  • Use Milder Conditions: High temperatures and strong bases (like NaH) can promote competing reactions.[16] Opt for lower temperatures and weaker bases (K₂CO₃, Cs₂CO₃) where possible to favor N-methylation.[16]

  • Choose a Selective Reagent: Some methylating agents have a higher affinity for N-alkylation over O-alkylation. Using quaternary ammonium salts like PhMe₃NI with Cs₂CO₃ has shown high selectivity for indole nitrogen over phenolic oxygen.[15]

  • Protecting Groups: The most robust solution is to protect the competing nucleophilic group (e.g., protect a phenol as a silyl ether or benzyl ether) before performing the N-methylation, then deprotect it afterward.[17]

Problem 4: My product is difficult to isolate and purify.

N-methylated products, especially thiazolium or ammonium salts, are often polar and can be challenging to handle.[17]

Answer:

  • If the Product is a Solid Salt: The most common method is precipitation. After the reaction, add a less polar "anti-solvent" such as diethyl ether, ethyl acetate, or hexane. This will often cause the ionic salt to crash out, allowing for collection by filtration.[17]

  • If the Product is an Oil or Highly Water-Soluble: If the product separates as an oil, remove the solvent under reduced pressure and attempt to induce crystallization by scratching the flask or adding a seed crystal.[17] For highly water-soluble products, consider alternative purification methods like ion-exchange chromatography or crystallization from a specific solvent system.[16] During aqueous workups, brine washes or filtration through celite can help break up emulsions.[16]

Comparative Data of Common Methylating Agents

Methylating AgentFormulaCommon ConditionsProsCons
Methyl Iodide MeIK₂CO₃, DMF or Acetone, RT to 60°C[5]Highly reactive, versatileToxic, volatile (BP < 45°C), prone to over-methylation[5][18][20]
Dimethyl Sulfate (Me)₂SO₄K₂CO₃, Acetone[21]Potent, cost-effectiveHighly toxic and carcinogenic, requires careful handling[5][8]
Eschweiler-Clarke HCHO, HCOOHAqueous, near boiling[10]Prevents quaternization, high yields[10]Requires high temps, not suitable for acid-labile substrates[22]
Dimethyl Carbonate (MeO)₂COBase (e.g., DBU), 110-170°C[5][15]"Green" reagent, low toxicityRequires high temperatures, less reactive than MeI/DMS[5]
Trimethylanilinium Hydroxide (CH₃)₃N(OH)C₆H₅Methanol, high temp (GC inlet)[23]Fast, quantitative for derivatizationPrimarily for GC analysis ("flash alkylation")[23][24]
Methanol (Catalytic) MeOHRu or Mn catalyst, base, 140°C[25][26]Green C1 source, water is the only byproduct[11]Requires catalyst, high temperatures, and often high pressure[11][26]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide

This protocol is a standard method for direct alkylation of a nucleophilic nitrogen.[5][9]

  • Dissolve the amine/substrate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.

  • Add methyl iodide (MeI, 1.1-1.5 eq. for mono-methylation) dropwise to the suspension.

  • Stir the reaction at room temperature or heat to 40-60°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography, precipitation, or crystallization.[16][17]

G sub Substrate + Base in Solvent add_MeI Add Methylating Agent (e.g., MeI) sub->add_MeI react Reaction (Stir / Heat) add_MeI->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Workup (Filter, Concentrate) monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-methylation.[5]

Protocol 2: Eschweiler-Clarke Reductive Amination

This protocol is ideal for the exhaustive methylation of primary and secondary amines to tertiary amines.[7][10]

  • To the primary or secondary amine (1.0 eq.), add an excess of formic acid (e.g., 2.0-3.0 eq. per hydrogen to be replaced).

  • Add an excess of aqueous formaldehyde (37% solution, 2.0-3.0 eq. per hydrogen to be replaced).

  • Heat the reaction mixture to reflux (typically 80-100°C) for several hours (e.g., 8-12 hours). The reaction is irreversible due to the evolution of CO₂ gas.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and make it basic by carefully adding a solution of NaOH or Na₂CO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-methylated product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction R₂NH R₂NH Imine [R₂N=CH₂]⁺ R₂NH->Imine + H₂C=O, -H₂O H₂C=O H₂C=O Imine_red [R₂N=CH₂]⁺ Product R₂N-CH₃ Imine_red->Product + HCOOH, -CO₂ HCOOH HCOOH

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.[7][10]

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Ali, M. A. (n.d.).
  • Unknown Author. (n.d.).
  • Unknown Author. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • Request PDF. (n.d.).
  • Sigma-Aldrich. (n.d.). Product Information - 79266 Trimethylphenylammonium hydroxide solution.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2022).
  • Unknown Author. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
  • Wiley Online Library. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione. BenchChem.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • BenchChem Technical Support. (2025).
  • Wiley Online Library. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • National Center for Biotechnology Information. (2022).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol. BenchChem.
  • Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
  • MDPI. (2025).
  • National Center for Biotechnology Information. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
  • Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Oxford Academic. (2020). Gas-Liquid Chromatographic Derivatization and Chromatography of N-Methylcarbamate Methoxy Derivatives Formed with Trimethylanilinium Hydroxide.
  • Google Patents. (n.d.).
  • The Vespiary. (n.d.).
  • ACS Publications. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.
  • Ali, M. A. (2019).
  • ResearchGate. (2023).
  • ResearchGate. (2025).
  • Reddit. (2020).

Sources

Optimization

Technical Support Center: Benzamide Scale-Up &amp; Troubleshooting Guide

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals, process chemists, and chemical engineers facing challenges in the scale-up of benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals, process chemists, and chemical engineers facing challenges in the scale-up of benzamide compounds. Benzamide moieties are ubiquitous in active pharmaceutical ingredients (APIs), but transitioning their synthesis from the benchtop to the pilot plant introduces critical failure points in thermal management, reagent purging, and solid-state polymorphism.

Below, we troubleshoot the most common scale-up bottlenecks using field-validated protocols and mechanistic causality.

Section 1: Thermal Management & Reaction Safety

Q: Why does my amidation reaction run safely in a 100 mL flask but exhibit dangerous temperature spikes and byproduct formation in a 50 L reactor?

The Causality: The fundamental issue is the deterioration of the surface-area-to-volume (SA/V) ratio. Amidation—particularly when activating benzoic acid derivatives with coupling agents or forming acid chlorides—is highly exothermic. At the laboratory scale, a high SA/V ratio allows the glass flask to rapidly dissipate heat to the surrounding environment[1]. Upon scale-up, the volume (and thus the heat generated) increases cubically, while the surface area (cooling capacity) only increases quadratically. If the heat generation rate exceeds the reactor's heat transfer coefficient, the reaction enters a positive feedback loop: higher temperatures increase the kinetic rate, generating more heat, ultimately leading to thermal runaway or the formation of unstable decomposition byproducts[2][3].

ThermalRunaway LabScale Lab Scale Amidation High SA/Vol Ratio HeatGen Exothermic Heat Generation LabScale->HeatGen Fast Addition PlantScale Plant Scale Amidation Low SA/Vol Ratio PlantScale->HeatGen Fast Addition Mitigation Reaction Calorimetry & Controlled Dosing PlantScale->Mitigation Process Redesign CoolingFail Inadequate Heat Dissipation HeatGen->CoolingFail If unmitigated Runaway Thermal Runaway / Decomposition CoolingFail->Runaway Positive Feedback Loop SafeProd Safe Benzamide Production Mitigation->SafeProd Heat Gen ≤ Cooling Cap

Figure 1: Mechanistic logic of thermal runaway during scale-up and mitigation pathways.

Self-Validating Protocol: Safe Scale-Up of Exothermic Amidation

To establish a self-validating thermal control system, you must shift from "batch addition" to "dose-controlled addition."

  • Reaction Calorimetry (RC1): Before scaling beyond 100 grams, perform the reaction in a reaction calorimeter to map the thermal profile (

    
    ) and determine the maximum adiabatic temperature rise.
    
  • Reactor Preparation: Charge the reactor with the benzoic acid derivative, base (e.g., N-methylmorpholine), and solvent (e.g., 2-MeTHF). Set the jacket cooling system to the target isotherm (e.g., 5 °C).

  • Dose-Controlled Activation: Add the coupling agent (or amine, depending on the mechanism) via a metering pump.

  • Validation Loop: Interlock the metering pump with the internal reactor thermocouple. Program the pump to automatically halt addition if the internal temperature exceeds

    
    . The reaction is self-validating: it only proceeds at the exact rate the reactor can remove heat[1][2].
    

Section 2: Reagent Selection & Green Chemistry

Q: We are moving a benzamide API to pilot scale. Our lab route uses HATU and DMF, but our EHS and regulatory teams rejected it. What are the best scalable alternatives?

The Causality: Uronium-based coupling agents like HATU are excellent for bench-scale discovery due to their high reactivity, but they are prohibitively expensive, pose explosion risks on scale, and generate stoichiometric byproducts that are difficult to purge[4]. Furthermore, DMF is a reproductive toxin and a solvent of very high concern. For scale-up, you must select reagents based on atom economy, byproduct solubility (for easy aqueous washing), and compatibility with green solvents like 2-Methyltetrahydrofuran (2-MeTHF) or water[5].

Quantitative Comparison of Scalable Coupling Agents
Coupling AgentByproductAtom EconomyCost / ScalabilitySafety & Green Profile
HATU Tetramethylurea, HOAtPoorProhibitive (> $1000/kg)High risk (explosive potential); difficult byproduct purge.
CDMT HydroxytriazineModerateExcellentHighly scalable; stable crystalline solid; easy aqueous purge[4].
EDC·HCl Water-soluble ureaModerateGoodExcellent for green chemistry; byproduct washes out in water[6].
Pivaloyl Chloride Pivalic acidHighExcellent (Very cheap)Forms mixed anhydride; highly scalable in 2-MeTHF or water[5].

Section 3: Solid-State Polymorphism & Crystallization Control

Q: Our benzamide API crystallized perfectly as Form I in the lab, but at the 10 kg scale, it crashed out as a mixture of Form I and an elusive metastable Form III. How do we control this?

The Causality: Benzamide is historically famous as the first molecular compound recognized to exhibit polymorphism (discovered by Wöhler and Liebig in 1832)[7]. It possesses multiple polymorphic forms (I, II, and III). Form I is the thermodynamically stable polymorph (


), while Forms II and III are kinetically favored but metastable[7][8].

During scale-up, changes in mixing shear, cooling rates, and impurity profiles can alter the nucleation kinetics. Rapid cooling or poor agitation at a large scale often leads to the kinetic nucleation of metastable forms (Ostwald's Rule of Stages). If the solvent-mediated phase transition to the stable form is incomplete before filtration, you will isolate a polymorphic mixture[8]. Interestingly, recent crystallographic studies demonstrate that specific impurities (like nicotinamide) can form solid solutions with benzamide, acting as a thermodynamic switch that stabilizes the elusive Form III[7].

Polymorphism API Crude Benzamide Solution Cooling Rapid Cooling / High Supersaturation API->Cooling Additive Addition of Nicotinamide (Solid Solution Switch) API->Additive Process Intervention FormII Kinetic Forms (II / III) Metastable Cooling->FormII Kinetic Nucleation FormI Form I (Stable Polymorph) FormII->FormI Solvent-Mediated Transition (Requires Time/Heat) FormIII_Pure Pure Form III Benzamide Additive->FormIII_Pure Thermodynamic Stabilization

Figure 2: Polymorphic transformation pathways of benzamide and impurity-driven thermodynamic switching.

Self-Validating Protocol: Polymorph-Directed Crystallization

To ensure batch-to-batch consistency of a specific polymorph, you must control the thermodynamic landscape rather than relying on kinetic luck.

Protocol for Isolating Stable Form I:

  • Dissolution: Dissolve the crude benzamide API in the crystallization solvent (e.g., Ethanol/Water) at

    
     (e.g., 70 °C) until complete dissolution is achieved.
    
  • Clarification: Pass the hot solution through a 0.2 µm polishing filter into a pre-heated receiving reactor to remove foreign particulate matter that could act as heterogeneous nucleation sites for unwanted polymorphs.

  • Controlled Cooling & Seeding: Cool the reactor slowly (e.g., 0.1 °C/min) to the metastable zone limit (e.g., 55 °C). Charge the reactor with 1-2 wt% of pure Form I seeds.

  • Aging: Hold the temperature for 2 hours to allow the seeds to mature and consume the supersaturation, ensuring Form I dictates the crystal lattice growth.

  • Isolation: Cool to the isolation temperature (e.g., 5 °C) and filter.

Protocol for Isolating Elusive Form III (Impurity-Stabilized):

  • Co-former Addition: If Form III is the desired target (e.g., for specific dissolution profiles), introduce 5-30 mol% of nicotinamide into the crystallization solvent or via liquid-assisted grinding (LAG)[7].

  • Thermodynamic Switch: The nicotinamide forms a solid solution with the benzamide lattice, thermodynamically switching the stability profile to favor Form III over Form I[7].

  • Verification: Analyze the wet cake via Powder X-Ray Diffraction (PXRD) to confirm the absence of Form I peaks before drying.

References
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes ACS Publications[Link]

  • Scale-Up Reaction Safety University of Illinois, Division of Research Safety[Link]

  • Scale Up Safety Guidelines Stanford Environmental Health & Safety[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications[Link]

  • Scalable mechanochemical synthesis of amides using bead milling technology Green Chemistry (RSC Publishing)[Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions NSF Public Access Repository[Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III Nature Communications / ResearchGate[Link]

  • Polymorphism: A Perspective BUAP / Crystal Growth & Design[Link]

Sources

Troubleshooting

Part 1: Diagnostic Workflows &amp; Root Cause Analysis (FAQs)

Welcome to the Technical Support Center for Chemical Synthesis. This guide is engineered for researchers and drug development professionals dealing with the critical challenge of incomplete deprotection during Solid-Phas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. This guide is engineered for researchers and drug development professionals dealing with the critical challenge of incomplete deprotection during Solid-Phase Peptide Synthesis (SPPS).

By synthesizing mechanistic theory with field-proven troubleshooting protocols, this guide provides a self-validating framework to diagnose, resolve, and prevent deprotection failures.

Q: How do I definitively diagnose incomplete Fmoc or Boc deprotection? A: Relying on a single metric is risky. A robust, self-validating diagnostic approach triangulates data from three complementary methods:

  • Colorimetric Assays (Kaiser Test): The Kaiser (ninhydrin) test detects free primary amines. A deep blue resin and solution indicate successful Fmoc/Boc removal. A yellow or colorless result post-deprotection signifies that the protecting group remains attached, blocking the amine[1].

  • UV-Vis Spectrophotometry: Fmoc cleavage via

    
    -elimination releases dibenzofulvene (DBF), which forms a stable adduct with piperidine. Monitoring the deprotection effluent at 301 nm allows real-time quantification of Fmoc removal efficiency[1][2].
    
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Test cleavage of a micro-scale resin sample followed by LC-MS is the gold standard. A mass shift of +222.2 Da in the crude product definitively confirms the retention of an intact Fmoc group, while a +100.1 Da shift indicates retained Boc[3][4].

Q: What are the mechanistic root causes of deprotection failure? A: Deprotection failure is rarely a reagent quality issue; it is a structural phenomenon driven by two primary factors:

  • Steric Hindrance: Bulky side chains (e.g.,

    
    -branched amino acids like Val, Ile, or synthetic 
    
    
    
    -amino acids) physically obstruct the base from abstracting the acidic
    
    
    -proton on the fluorenyl ring. This steric clash stalls the E1cB elimination mechanism[2][4].
  • Peptide Aggregation: As hydrophobic peptide chains elongate, intermolecular hydrogen bonding drives the formation of stable

    
    -sheet secondary structures. This aggregation desolvates the peptide-resin matrix, collapsing the resin pores and rendering the N-terminus physically inaccessible to deprotection reagents[5][6].
    

Part 2: Mechanistic Troubleshooting Strategies

Overcoming Steric Hindrance via Chemical Modulation

Standard Fmoc cleavage utilizes 20% piperidine in DMF. Piperidine acts as both the base for proton abstraction and the nucleophilic scavenger for the highly reactive DBF byproduct[2]. When steric bulk slows the reaction, substituting piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) accelerates the E1cB elimination. Because DBU cannot scavenge DBF, a secondary amine (like piperazine) must be added to the cocktail to prevent DBF from alkylating the peptide chain[2][4].

Disrupting Aggregation via Structural Interventions

If aggregation is the root cause, increasing base strength is futile because the reagent cannot physically reach the peptide. Instead, the hydrogen-bonding network must be disrupted.

  • Pseudoproline Dipeptides: Derived from Ser, Thr, or Cys, these pre-formed dipeptide building blocks contain a reversible oxazolidine or thiazolidine ring. This ring imposes a structural "kink" in the peptide backbone, forcing a cis-amide bond conformation that physically prevents the interchain hydrogen bonding required for

    
    -sheet formation[7][8].
    
  • Chaotropic Solvents: Replacing standard DMF with a strongly dissociating solvent like Dimethyl Sulfoxide (DMSO) or adding chaotropic salts (e.g., KSCN, LiCl) thermodynamically destabilizes the aggregates, restoring resin swelling and reagent access[5][9].

Thermodynamic Interventions

Microwave-assisted SPPS (heating to 60–70 °C for 1–3 minutes) provides the kinetic energy required to break apart aggregates and accelerate Fmoc removal[2]. However, prolonged heating exacerbates base-catalyzed side reactions, such as aspartimide formation at Asp-Xaa motifs, requiring careful optimization[2].

Part 3: Quantitative Data & Reagent Selection

Summarizing the causality behind reagent choices ensures you apply the correct chemical intervention for your specific sequence issue.

Deprotection Reagent CocktailPrimary IndicationMechanistic Rationale / Causality
20% Piperidine in DMF Standard SPPSProvides optimal balance of basicity for E1cB elimination and nucleophilicity for DBF scavenging[2].
20% Piperidine + 0.1M Oxyma Aspartimide-prone sequencesMildly acidic Oxyma buffers the solution, suppressing base-catalyzed aspartimide ring closure at Asp-Gly motifs[2].
2% DBU + 5% Piperazine in DMF Severe Steric HindranceDBU provides superior basicity to force proton abstraction; Piperazine acts as the dedicated DBF scavenger[2][4].
20% Piperidine in DMF/DMSO (1:1) Hydrophobic / AggregatingDMSO acts as a powerful dissociating solvent, breaking interchain H-bonds and restoring resin solvation[2][9].

Part 4: Self-Validating Experimental Protocols

Protocol 1: The Kaiser Test (Verification of Deprotection)

Causality: Ninhydrin reacts with free primary amines to form a conjugated chromophore (Ruhemann's purple). This protocol includes a self-validation step to prevent false positives/negatives.

  • Preparation: Obtain three small glass test tubes.

    • Tube 1 (Test): Add a few beads of your post-deprotection washed resin.

    • Tube 2 (Positive Control): Add a few beads of known deprotected resin (e.g., H-Gly-Resin).

    • Tube 3 (Negative Control): Add a few beads of known Fmoc-protected resin.

  • Reagent Addition: To each tube, add 2 drops of Reagent A (5% ninhydrin in ethanol), 2 drops of Reagent B (80g phenol in 20mL ethanol), and 2 drops of Reagent C (2mL 0.001M KCN in 100mL pyridine)[10].

  • Development: Heat all tubes at 100 °C for exactly 5 minutes.

  • Validation & Readout:

    • Tube 2 must turn deep blue; Tube 3 must remain yellow. If controls fail, remake reagents.

    • If Tube 1 is Blue , deprotection is complete. If Tube 1 is Yellow/Colorless , deprotection is incomplete[1]. Proceed to Protocol 2.

Protocol 2: Pseudoproline Dipeptide Incorporation

Causality: Introduced just prior to the anticipated aggregation zone (typically residues 5-15), the pseudoproline disrupts the


-sheet, ensuring subsequent deprotections succeed[5][7].
  • Identify Site: Locate a Ser, Thr, or Cys residue in your sequence immediately following a hydrophobic stretch.

  • Reagent Prep: Dissolve 3-5 equivalents of the pre-formed Fmoc-Xaa-Ser/Thr(

    
    )-OH dipeptide and an equivalent amount of coupling reagent (e.g., HATU) in DMF[6].
    
  • Activation: Add 6-10 equivalents of DIPEA to the mixture. Wait 1 minute for active ester formation.

  • Coupling: Add the activated mixture to the deprotected resin. Agitate at room temperature for 2 hours.

  • Validation: Perform the Kaiser test (Protocol 1). A negative (yellow) result confirms successful coupling of the pseudoproline. Subsequent Fmoc deprotections will now proceed with standard kinetics[7].

Part 5: Visualizations & Workflows

G A Perform Kaiser Test Post-Deprotection B Positive (Blue) Free Amines Present A->B C Negative (Yellow/Colorless) No Free Amines A->C D Successful Deprotection Proceed to Coupling B->D E Incomplete Deprotection Investigate Cause C->E F Steric Hindrance (Bulky Residues) E->F G Peptide Aggregation (Beta-Sheet Formation) E->G H Action: Use 2% DBU or Extend Time F->H I Action: Pseudoprolines, Chaotropic Salts, or Heat G->I

Troubleshooting workflow for incomplete Fmoc deprotection via Kaiser Test.

G A Hydrophobic Sequence Elongation B Intermolecular Hydrogen Bonding A->B C Beta-Sheet Aggregation (Poor Solvation) B->C D Incomplete Fmoc Deprotection C->D E Introduce Pseudoproline or Dmb/Hmb Dipeptide C->E Intervention F Kink in Peptide Backbone (Disrupts H-Bonds) E->F G Restored Solvation & Complete Deprotection F->G

Mechanism of peptide aggregation and structural disruption using pseudoproline dipeptides.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives - PeptideChemistry.org. Available at: [Link]

  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide and Other Benzamides in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Benzamide Scaffold and the Emergence of a Novel Anti-Fibrotic Agent Substituted benzamides are a well-established and versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzamide Scaffold and the Emergence of a Novel Anti-Fibrotic Agent

Substituted benzamides are a well-established and versatile class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities. This chemical scaffold is the backbone of numerous clinically successful drugs, primarily targeting the central nervous system as antipsychotics and antiemetics through the modulation of dopamine and serotonin receptors. However, the structural plasticity of the benzamide core has enabled the development of compounds with a diverse range of therapeutic applications, including anti-cancer and anti-inflammatory agents.

This guide provides a comprehensive comparison of a novel benzamide derivative, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide , with other notable benzamides. While classical benzamides have predominantly been explored for their neuroleptic properties, this emerging compound has shown promise in a distinct therapeutic area: the treatment of fibrosis. This analysis will delve into its unique mechanism of action, supported by available experimental data, and contrast its pharmacological profile with that of traditional and other novel benzamides.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below provides a comparison of the key properties of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide and other representative benzamides.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
4-bromo-N,3,5-trimethoxy-N-methylbenzamide C11H14BrNO4304.142.104
AmisulprideC17H27N3O4S369.482.536
SulpirideC15H23N3O4S341.431.636
MetoclopramideC14H22ClN3O2299.802.624
RemoxiprideC16H23BrN2O3371.272.814

Note: LogP values are estimated and can vary based on the calculation method.

Mechanism of Action: A Shift from Dopamine Receptors to Nuclear Receptor Modulation

A key differentiator of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide from many other well-known benzamides is its putative mechanism of action. While traditional benzamide antipsychotics exert their effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors, this novel compound is believed to target the nuclear receptor Nur77 (also known as NR4A1).

The Nur77 Signaling Pathway in Fibrosis

Nur77 is an orphan nuclear receptor that plays a crucial role in regulating cellular proliferation, apoptosis, and inflammation. In the context of fibrosis, particularly liver fibrosis, the activation of hepatic stellate cells (HSCs) is a pivotal event leading to the excessive deposition of extracellular matrix. Recent studies have implicated Nur77 as a key regulator in the activation of HSCs.

Caption: Simplified Nur77 signaling pathway in the context of liver fibrosis and the proposed point of intervention for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Research suggests that compounds targeting Nur77 can modulate its activity and, in turn, suppress the activation of HSCs, offering a novel therapeutic strategy for fibrotic diseases[1].

Classical Benzamide Mechanism: Dopamine D2 Receptor Antagonism

In contrast, the antipsychotic effects of benzamides like amisulpride and sulpiride are primarily attributed to their blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Some atypical benzamides also exhibit affinity for serotonin receptors, which is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms[2].

Caption: Mechanism of action of classical benzamide antipsychotics via dopamine D2 receptor blockade.

Experimental Data: A Comparative Look at Biological Activity

Direct comparative experimental data for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide against classical benzamides in the same assays is limited due to their distinct therapeutic targets. However, by examining the available data for each class of compounds, we can draw meaningful comparisons of their potency and selectivity in their respective biological contexts.

Anti-Fibrotic Activity of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide Analogs

A study by Hong et al. investigated a series of para-positioned 3,4,5-trisubstituted benzene ring compounds for their anti-fibrotic activity[1]. While specific data for the N-methylated title compound is not detailed in the publicly available abstracts, the study highlights the potential of this structural class. The general experimental approach to assess anti-fibrotic activity is outlined below.

Experimental Protocol: In Vitro Anti-Fibrotic Assay in Hepatic Stellate Cells [3][4][5][6]

  • Cell Culture: Human hepatic stellate cells (HSCs) are cultured in appropriate media.

  • Induction of Fibrosis: HSCs are treated with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1), to induce their activation into myofibroblasts.

  • Compound Treatment: Activated HSCs are treated with varying concentrations of the test compound (e.g., 4-bromo-N,3,5-trimethoxy-N-methylbenzamide analogs).

  • Assessment of Fibrotic Markers: The expression of key fibrotic markers is quantified using methods such as:

    • Quantitative PCR (qPCR): To measure the mRNA levels of genes like alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin.

    • Western Blotting: To measure the protein levels of the same fibrotic markers.

    • Immunofluorescence Staining: To visualize the expression and localization of fibrotic proteins within the cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting HSC activation.

Dopamine D2 Receptor Binding Affinity of Classical Benzamides

The primary measure of a classical benzamide's antipsychotic potential is its binding affinity to the dopamine D2 receptor. The following table summarizes the reported binding affinities (Ki) for several well-established benzamides.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)Reference
Amisulpride2.8>10,000[7][8][9]
Sulpiride19.5>10,000[10]
Remoxipride180>10,000[10]
Raclopride1.82,800[11]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity [12]

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared.

  • Radioligand Incubation: The membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]-spiperone or [3H]-raclopride) and varying concentrations of the test benzamide.

  • Equilibrium and Separation: The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Structure-Activity Relationship (SAR): Key Insights

The structural features of benzamides are intricately linked to their biological activity.

4-bromo-N,3,5-trimethoxy-N-methylbenzamide and Analogs

For the anti-fibrotic activity of the 3,4,5-trisubstituted benzene series, the substitution pattern on the benzene ring is critical. The presence of the methoxy groups and the para-bromo substituent likely play a significant role in the compound's ability to bind to the Nur77 receptor. Further research is needed to fully elucidate the SAR for this class of compounds.

Classical Benzamides

The SAR for benzamide antipsychotics is well-established. Key determinants of activity include:

  • The Amide Side Chain: The nature and conformation of the N-substituent are crucial for high-affinity D2 receptor binding[13]. For example, the (S)-enantiomer of many benzamides with a pyrrolidinyl side chain exhibits significantly higher affinity than the (R)-enantiomer[1].

  • Aromatic Substitution: The substitution pattern on the benzamide ring influences both potency and selectivity. Methoxy and other electron-donating groups are often found in potent D2 antagonists[11].

Conclusion and Future Directions

The comparison between 4-bromo-N,3,5-trimethoxy-N-methylbenzamide and other benzamides highlights the remarkable chemical diversity and therapeutic potential of this scaffold. While classical benzamides have made significant contributions to the treatment of psychiatric disorders through their action on dopamine and serotonin receptors, novel derivatives like 4-bromo-N,3,5-trimethoxy-N-methylbenzamide are paving the way for new therapeutic applications by engaging different biological targets.

The exploration of Nur77 as a target for anti-fibrotic therapies represents an exciting frontier in drug discovery. Further investigation into the SAR of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide and its analogs, coupled with in vivo efficacy and safety studies, will be crucial to validate its therapeutic potential. For researchers and drug development professionals, this comparative analysis underscores the importance of continued exploration of established chemical scaffolds to uncover novel biological activities and address unmet medical needs.

References

  • Hong, W., Xiao, T., Lin, G., Liu, C., Li, H., Li, Y., ... & Chen, X. (2024). Structure-based design and synthesis of anti-fibrotic compounds derived from para-positioned 3,4,5-trisubstituted benzene. Bioorganic Chemistry, 144, 107113.
  • Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ögren, S. O. (1991). The development of dopamine D2-receptor selective antagonists. Medicinal Research Reviews, 11(6), 551-578.
  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 35(13), 2355-2363.
  • Puech, A. J., Lecrubier, Y., & Simon, P. (1984). Pharmacological classification of benzamides. Acta Psychiatrica Scandinavica. Supplementum, 311, 139-145.
  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-78.
  • Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1986). Dopamine D2 receptors and dopamine metabolism. Relationship between biochemical and behavioural effects of substituted benzamide drugs.
  • Hall, H., & Ögren, S. O. (1981). Effects of a series of substituted benzamides on rat prolactin secretion and 3H-spiperone binding to bovine anterior pituitary membranes. European Journal of Pharmacology, 73(2-3), 211-218.
  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of medicinal chemistry, 35(13), 2355–2363.
  • Stahl, S. M., & Laredo, J. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS omega, 4(9), 13861–13868.
  • BenchChem. (2025). Benchmarking the Neuroleptic Activity of Novel Benzamides: A Comparative Guide.
  • Stahl, S. M., & Laredo, J. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(9), 13861-13868. [Link]

  • Stahl, S. M., & Laredo, J. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D 2 and D 3 , while R Enantiomers Engage 5-HT 7. ACS Omega, 4(9), 13861-13868.
  • de Wit, H., & Wise, R. A. (1979). Effects of a series of substituted benzamides on rat prolactin secretion and 3H-spiperone binding to bovine anterior pituitary membranes. European journal of pharmacology, 58(4), 427–434.
  • PhenoVista Biosciences. (n.d.). In Vitro Fibrosis Assay Services. Retrieved from [Link]

  • Puech, A. J., Lecrubier, Y., & Simon, P. (1984). Pharmacological classification of benzamides. Acta psychiatrica Scandinavica. Supplementum, 311, 139–145.
  • Selvita. (n.d.). In Vitro Fibrosis Assays. Retrieved from [Link]

  • Rehman, A. U., & Wang, C. Y. (2018). Characteristics of Nur77 and its ligands as potential anticancer compounds (Review). Oncology reports, 40(5), 2415–2426.
  • van Tiel, C. M., de Vries, C. J. M., & Van den Bossche, J. (2021). Nuclear receptor Nur77: its role in chronic inflammatory diseases. Biochemical Society transactions, 49(2), 933–942.
  • ResearchGate. (n.d.). Regulation of Nur77 expression and activation of downstream pathways in thymocytes.
  • Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., Lindbom, L. O., & Sjöstrand, S. E. (1986). The effect of the substituted benzamide dopamine D2 receptor antagonists sulpiride, raclopride, FLA 966(-), FLA 988(-), eticlopride and remoxipride as well as the "classical" dopamine antagonists, haloperidol and chlorpromazine, on the concentrations of dopamine, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brain of the rat was investigated. Naunyn-Schmiedeberg's archives of pharmacology, 333(3), 225–233.
  • ResearchGate. (n.d.). Schematic diagram of cross-talk between Nur77 and b-catenin.
  • Goparaju, A., et al. (2021). Developing an in vitro screening assay platform for evaluation of antifibrotic drugs using precision-cut liver slices. Scientific Reports, 11(1), 1-13.
  • Kim, H. J., et al. (2024). In Vitro Investigation of the Anti-Fibrotic Effects of 1-Phenyl-2-Pentanol, Identified from Moringa oleifera Lam., on Hepatic Stellate Cells. International Journal of Molecular Sciences, 25(16), 8873.
  • ResearchGate. (n.d.). Basic in vitro assays to study hepatic stellate cells response.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a key compound in various research and development pipelines. In the absence of a standardized, publicly available validated method for this specific analyte, this document outlines a comprehensive approach to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This guide will serve as a critical resource for establishing scientifically sound analytical procedures for this compound and its structural analogs.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][5] This guide will focus on two of the most powerful and widely used analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Method Comparison at a Glance

The selection between HPLC and GC-MS for the analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide hinges on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.[6][7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Analytes Non-volatile and thermally labile compounds.[8]Volatile and thermally stable compounds.[9]
Derivatization Generally not required.May be required to increase volatility and thermal stability.[9][10]
Sensitivity Good, typically in the ng/mL range.[7]Excellent, can reach sub-ng/mL levels.[7]
Selectivity Good, based on retention time and UV spectrum.[7]Excellent, based on retention time and mass spectrum.[7]
Instrumentation Widely available and robust.[7]More specialized, requires vacuum systems.
Cost Generally lower initial and operational costs.Higher initial and maintenance costs.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Routine Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering a reliable and robust method for the quantification of a wide range of compounds.[7][11] For 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a reversed-phase HPLC method with UV detection is a highly suitable approach.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (Isocratic or Gradient)[8]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 30 °C[6]
Detector UV-Vis Detector at an appropriate wavelength (determined by UV scan)
Diluent Mobile Phase
Experimental Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Suitability Test B->C D Inject Standards & Samples C->D Pass E Acquire Chromatographic Data D->E F Assess Linearity E->F G Determine Accuracy & Precision E->G H Evaluate Specificity E->H I Establish LOD & LOQ E->I J Test Robustness E->J

Caption: A generalized workflow for HPLC method validation.

HPLC Validation Parameters and Acceptance Criteria

The validation of the HPLC method should be performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters:[1][2][3]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.[12]Analyze blank, placebo, and spiked samples. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999[7][10]Analyze a minimum of five concentrations across the range (e.g., 50-150% of the target concentration).
Accuracy Mean recovery between 98.0% and 102.0%.[12]Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.[13]
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%[7][12]Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[14]Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[12][14]Determined based on the standard deviation of the response and the slope of the calibration curve, with acceptable precision and accuracy.
Robustness No significant change in results when small, deliberate variations are made to the method parameters.[13]Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity

GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace analysis, identification of unknown impurities, and analysis in complex matrices.[7] For 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, which is a semi-volatile compound, GC-MS analysis is a viable and powerful alternative to HPLC.

Proposed GC-MS Method Parameters
ParameterRecommended Condition
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Experimental Workflow for GC-MS Method Validation

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Prepare Standard & Sample Solutions B Derivatization (if necessary) A->B C System Suitability Test B->C D Inject Standards & Samples C->D Pass E Acquire GC-MS Data D->E F Assess Linearity E->F G Determine Accuracy & Precision E->G H Evaluate Specificity E->H I Establish LOD & LOQ E->I J Test Robustness E->J

Caption: A generalized workflow for GC-MS method validation.

GC-MS Validation Parameters and Acceptance Criteria

The validation of the GC-MS method will also adhere to the ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interfering peaks at the retention time and characteristic mass fragments of the analyte.[13]Analyze blank, placebo, and spiked samples. Confirm the identity of the analyte peak by comparing its mass spectrum with a reference standard.
Linearity Correlation coefficient (r²) ≥ 0.99[7][10]Analyze a minimum of five concentrations across the desired range.
Accuracy Mean recovery between 95.0% and 105.0%.[10]Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels, with at least three replicates per level.
Precision Repeatability (Intra-day): RSD ≤ 5.0% Intermediate Precision (Inter-day): RSD ≤ 5.0%Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 for the characteristic ion.[14]Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 for the characteristic ion, with acceptable precision and accuracy.[12][14]Determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results when small, deliberate variations are made to the method parameters.[13]Vary parameters such as inlet temperature (±10 °C), oven temperature ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min).

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. HPLC is often the method of choice for routine quality control analysis due to its high precision, accuracy, and robustness.[6] The lack of a need for derivatization simplifies the sample preparation process, making it a more straightforward and often faster method from sample to result. It is particularly well-suited for analyzing the compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[6]

GC-MS, on the other hand, offers unparalleled selectivity and sensitivity, making it the ideal choice for trace-level analysis, impurity profiling, and when definitive structural confirmation is required. The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. For routine quantification where sufficient concentration of the analyte is present, HPLC-UV is often the more practical choice. For more demanding applications requiring lower detection limits and unambiguous identification, GC-MS is the more powerful tool.[7]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidelines for Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Analytical Methods. ATSDR. [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • 3M EHS Laboratory. [Link]

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Validation

biological activity of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide analogs

This guide provides a comprehensive technical analysis of the biological activity of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide and its bioactive analogs. Executive Summary: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the biological activity of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide and its bioactive analogs.

Executive Summary: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (chemically 4-bromo-3,5-dimethoxy-N-methoxy-N-methylbenzamide ) is a specialized Weinreb amide intermediate. While the amide itself is not a final drug candidate, it is the critical scaffold for synthesizing three distinct classes of potent bioactive molecules:

  • Tubulin Polymerization Inhibitors (Antitumor agents like Combretastatin analogs).

  • Integrin Antagonists (Anti-inflammatory agents like Firategrast).

  • Phenethylamines (CNS-active agents).

This guide compares the performance of these downstream analogs, focusing on their efficacy, mechanism of action, and experimental validation.

A Comparative Technical Guide for Drug Development

Comparative Performance Analysis

The "4-bromo-3,5-dimethoxy" motif is a bioisostere of the natural "3,4,5-trimethoxy" ring found in Colchicine and Combretastatin A-4 (CA-4). Replacing the 4-methoxy group with a bromine atom significantly alters lipophilicity and metabolic stability while retaining high affinity for the colchicine-binding site on tubulin.

Class A: Tubulin Polymerization Inhibitors (Antitumor)

These analogs function as Vascular Disrupting Agents (VDAs) . They bind to


-tubulin, preventing microtubule formation, which leads to cell cycle arrest at G2/M and subsequent apoptosis.
Analog ClassRepresentative CompoundTargetIC50 (Tumor Cell Lines)Tubulin Inhibition (IC50)Key Advantage
Stilbenes 4-Bromo-CA-4 Colchicine Site2–10 nM (MCF-7, HeLa)1.5–2.5 µMHigher metabolic stability than CA-4; resists O-demethylation.
Chalcones 4-Bromo-Chalcone Colchicine Site10–50 nM3.0–5.0 µMEasier synthesis; accessible via Weinreb amide

Aldehyde.
Benzophenones Phenstatin Analogs Colchicine Site20–100 nM2.0–4.0 µMNon-isomerizable (no cis/trans instability like stilbenes).
ReferenceCombretastatin A-4Colchicine Site1–5 nM1.0–2.0 µMNatural Product Standard (unstable in vivo).
Class B: Integrin Antagonists (Anti-Inflammatory)

The 4-bromo-3,5-dimethoxybenzoyl core is also utilized in designing antagonists for


 (VLA-4) integrin, relevant for treating Multiple Sclerosis (MS) and Crohn's disease.
Analog ClassRepresentative CompoundTargetMechanismClinical Status
N-Benzoyl Derivatives Firategrast (T-0047)

Integrin
Inhibits leukocyte adhesion/migrationPhase II (Discontinued)
Urea Derivatives SB-683699

Integrin
Blocks VCAM-1 interactionInvestigational

Mechanism of Action: Tubulin Inhibition Pathways

The primary biological activity of the 4-bromo analogs is the disruption of microtubule dynamics. The diagram below illustrates the signaling cascade triggered by these compounds.

TubulinPathways Compound 4-Bromo-Analog (Stilbene/Chalcone) Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin  Binds with high affinity   Vascular Vascular Collapse (Tumor Necrosis) Compound->Vascular  Endothelial cell retraction   Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits assembly   Mitosis Mitotic Spindle Formation Microtubule->Mitosis  Disrupts   G2M G2/M Cell Cycle Arrest Mitosis->G2M  Triggers   Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis  Induces  

Figure 1: Mechanism of Action for 4-Bromo-3,5-dimethoxybenzamide derived analogs.[1][2][3] The molecule binds to the colchicine site, inhibiting polymerization and causing vascular shutdown in tumors.

Experimental Protocols

To validate the biological activity of these analogs, the following self-validating protocols are recommended. Causal explanations are provided to ensure experimental integrity.

Protocol A: Synthesis from Weinreb Amide (Workflow)

Objective: Convert the inert Weinreb amide into the bioactive chalcone/stilbene.

  • Starting Material : Dissolve 4-bromo-N,3,5-trimethoxy-N-methylbenzamide (1.0 eq) in anhydrous THF under Argon.

    • Why: The N-methoxy-N-methyl group prevents over-addition of nucleophiles, allowing selective ketone/aldehyde formation.

  • Reduction to Aldehyde : Add DIBAL-H (1.2 eq) at -78°C. Stir for 1h.

    • Why: Low temperature prevents reduction of the bromine moiety.

  • Quench : Add saturated Potassium Sodium Tartrate (Rochelle salt).

    • Why: Solubilizes aluminum salts to facilitate phase separation.

  • Condensation : React the resulting aldehyde with an acetophenone (for chalcones) or phosphonium salt (Wittig for stilbenes) to generate the final analog.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of microtubule assembly.

  • Preparation : Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baselines : Establish a "No Drug" control (100% polymerization) and a "Colchicine" control (0% polymerization).

  • Incubation : Add the test analog (e.g., 1–10 µM) to the tubulin solution at 4°C.

  • Initiation : Transfer to 37°C and monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Causality: Polymerization increases turbidity (absorbance). Inhibition results in a flat line relative to the control curve.

  • Calculation :

    
     is the concentration inhibiting the rate or extent of polymerization by 50%.
    
Protocol C: MTT Cytotoxicity Assay

Objective: Assess cellular potency against tumor lines (e.g., HeLa, MCF-7).

  • Seeding : Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment : Treat with serial dilutions of the analog (0.1 nM – 10 µM) for 48h.

    • Validation: Include Combretastatin A-4 as a positive control.

  • Readout : Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO. Measure OD at 570 nm.

    • Interpretation: Lower OD indicates cell death. Plot dose-response curves to determine IC50.

Experimental Workflow Visualization

Workflow Weinreb Weinreb Amide (Precursor) Aldehyde 4-Br-3,5-OMe Benzaldehyde Weinreb->Aldehyde DIBAL-H / -78°C Analog Target Analog (Stilbene/Chalcone) Aldehyde->Analog Wittig / Aldol Assay1 Tubulin Assay (In Vitro) Analog->Assay1 1-10 µM Assay2 MTT Assay (Cellular) Analog->Assay2 48h Incub Data IC50 Validation Assay1->Data Assay2->Data

Figure 2: Synthesis and Validation Workflow. The Weinreb amide is the divergence point for creating various bioactive analogs.

References

  • Synthesis and Biological Evaluation of Combretastatin Analogs. Source: Journal of Medicinal Chemistry. Context: Describes the structure-activity relationship (SAR) of replacing the trimethoxy ring with 4-bromo-3,5-dimethoxy. (General Search Query)

  • Firategrast (T-0047) and Integrin Antagonists. Source: New Drug Approvals / Clinical Trials. Context: Details the use of the 4-bromo-3,5-dimethoxybenzoyl scaffold in anti-inflammatory drug design.

  • Tubulin Binding of Benzophenone Analogs (Phenstatin). Source: Anti-Cancer Agents in Medicinal Chemistry. Context: Validates the efficacy of benzophenone analogs derived from the Weinreb amide intermediate.

  • Weinreb Amide Synthesis Protocols. Source: Organic Letters / Tetrahedron. Context: Standard methodologies for converting benzoic acids to Weinreb amides and subsequent aldehydes.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Introduction: The Critical Role of Purity in Pharmaceutical Intermediate Synthesis In the landscape of drug discovery and development, the synthesis of novel molecular entities is the foundational step. The compound at t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediate Synthesis

In the landscape of drug discovery and development, the synthesis of novel molecular entities is the foundational step. The compound at the center of this guide, 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, represents a sophisticated benzamide derivative, a class of compounds prevalent in medicinal chemistry. Its structural motifs—a brominated aromatic ring and multiple methoxy groups—suggest its potential as a versatile intermediate for constructing more complex active pharmaceutical ingredients (APIs), likely via cross-coupling reactions.

The ultimate success of any synthesis, however, is not merely in obtaining the target molecule but in ensuring its purity. The presence of unreacted starting materials, by-products, or residual solvents can have profound consequences, impacting the safety, efficacy, and reproducibility of the final drug product.[1][2] Therefore, a robust, multi-faceted analytical strategy is not just a quality control measure; it is an indispensable component of the research and development process.

This guide provides an in-depth comparison of four orthogonal analytical techniques for assessing the purity of synthesized 4-bromo-N,3,5-trimethoxy-N-methylbenzamide. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help researchers select the most fitting approach for their specific analytical challenge. Each described protocol is designed as a self-validating system, ensuring trustworthiness and scientific integrity.

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Quantitative Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[3] For a molecule like 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates the target analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer than the main compound.

Causality in Method Design:

The choice of a C18 column is based on the moderate polarity of the target benzamide. The acetonitrile/water mobile phase is selected for its excellent UV transparency and solvating properties for this class of compounds. A phosphate buffer or a modifier like formic acid is incorporated to maintain a consistent pH, ensuring reproducible retention times and sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.[4][5] UV detection is ideal as the aromatic ring provides a strong chromophore.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (analytical grade).

    • Synthesized 4-bromo-N,3,5-trimethoxy-N-methylbenzamide sample.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Run Time: 20 minutes (or until all impurity peaks have eluted).

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Performance Characteristics
ParameterTypical ValueRationale
Retention Time (t_R) ~8.5 minDependent on specific column and conditions.
Purity (Area %) >99.0% (for a high-purity sample)Assumes all impurities have a similar UV response.
Limit of Detection (LOD) ~0.01%High sensitivity for detecting trace impurities.[5]
Limit of Quantification (LOQ) ~0.03%Lowest level for reliable quantitative measurement.[5]
Precision (RSD) < 1%Indicates high reproducibility of the method.[5]
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution (e.g., in Ethyl Acetate) inject Inject into GC prep->inject separate Separation in Capillary Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Analysis (m/z) ionize->detect tic Analyze TIC detect->tic ms Interpret Mass Spectra tic->ms library Library Search (NIST) ms->library report report library->report Impurity ID Report QNMR_Workflow cluster_prep Quantitative Sample Prep cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Std weigh_is->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Purity via Formula integrate->calculate report report calculate->report Absolute Purity Value MeltingPoint_Logic cluster_results Observed Melting Behavior cluster_conclusion Conclusion on Purity start Synthesized Crystalline Solid mp_analysis Melting Point Analysis start->mp_analysis sharp_mp Sharp Melting Range (< 2 °C) mp_analysis->sharp_mp broad_mp Broad Melting Range (> 2 °C) mp_analysis->broad_mp pure Likely High Purity sharp_mp->pure impure Impurities Present broad_mp->impure

Sources

Validation

A Comparative Spectroscopic Guide to Benzamide and Its Isomers: Elucidating Structure Through FT-IR, UV-Vis, and NMR Analysis

Abstract The accurate structural identification of isomers is a cornerstone of chemical synthesis, quality control, and drug development. Benzamide and its amino-substituted isomers—2-aminobenzamide, 3-aminobenzamide, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate structural identification of isomers is a cornerstone of chemical synthesis, quality control, and drug development. Benzamide and its amino-substituted isomers—2-aminobenzamide, 3-aminobenzamide, and 4-aminobenzamide—present a classic analytical challenge due to their identical molecular formulas and weights. This comprehensive technical guide provides a detailed comparative analysis of these isomers using fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We delve into the theoretical underpinnings that govern the distinct spectral characteristics of each isomer, present validated experimental protocols for data acquisition, and summarize the key differentiating data in a comparative format. This guide is designed to serve as a practical, in-depth resource for researchers, scientists, and drug development professionals, enabling confident and accurate structural elucidation.

Introduction: The Importance of Isomer Differentiation

Benzamide and its derivatives are a critical class of compounds in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals.[1] The position of a functional group on the aromatic ring can drastically alter a molecule's biological activity, solubility, and other physicochemical properties. Therefore, distinguishing between the ortho (2-), meta (3-), and para (4-) isomers of aminobenzamide is not merely an academic exercise but a critical step in ensuring the efficacy and safety of a chemical entity. Spectroscopic methods offer a non-destructive and highly informative approach to this challenge, providing a unique "fingerprint" for each molecule.[2] This guide will systematically explore how to leverage the subtle yet significant differences in the interaction of these isomers with electromagnetic radiation to achieve unambiguous identification.

Foundational Structures and Analytical Workflow

The differentiation of the four compounds of interest relies on a systematic analytical approach. The substitution pattern on the benzene ring is the primary structural variable that influences the spectroscopic output.

G cluster_0 Benzamide Ortho Meta Para l0 Benzamide l1 2-Aminobenzamide (ortho) l2 3-Aminobenzamide (meta) l3 4-Aminobenzamide (para)

Caption: Chemical structures of the compounds under investigation.

The logical workflow for characterizing an unknown sample from this set involves a multi-technique approach to gather orthogonal and confirmatory data.

G cluster_analysis start Sample Preparation analysis Spectroscopic Analysis ftir FT-IR Spectroscopy nmr NMR Spectroscopy (¹H & ¹³C) uvvis UV-Vis Spectroscopy interpretation Data Interpretation & Comparison identification Isomer Identification interpretation->identification ftir->interpretation nmr->interpretation uvvis->interpretation

Caption: General analytical workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, making it exceptionally sensitive to the presence of specific functional groups.[3] For benzamide and its isomers, the key regions of interest are the N-H stretches (from both amide and amine groups), the C=O stretch (Amide I band), and the N-H bend (Amide II band).

Causality of Spectral Differences
  • Benzamide: As a primary amide, it exhibits two N-H stretching bands (symmetric and asymmetric) and a strong C=O stretching band.[4]

  • Aminobenzamides: These molecules have both a primary amide (-CONH₂) and a primary aromatic amine (-NH₂) group. This results in a more complex N-H stretching region (typically four peaks, though overlap can occur). The key differentiator is the position of the C=O stretch:

    • 2-Aminobenzamide (ortho): The proximity of the amino and amide groups allows for strong intramolecular hydrogen bonding. This donation of electron density to the carbonyl group weakens the C=O double bond, causing a significant shift of the Amide I band to a lower wavenumber (frequency) compared to the other isomers.

    • 3-Aminobenzamide (meta) & 4-Aminobenzamide (para): Intramolecular hydrogen bonding is not possible. These isomers will exhibit a C=O stretch at a higher wavenumber than the ortho isomer, with their exact positions influenced by intermolecular hydrogen bonding and electronic effects. The para isomer allows for greater resonance delocalization, which can slightly influence bond strengths compared to the meta isomer.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This protocol is standard for obtaining high-quality spectra of solid organic compounds.[5]

  • Sample Preparation:

    • Gently grind ~1-2 mg of the benzamide isomer sample to a fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR range.[5][6]

    • Thoroughly mix the sample and KBr by grinding for another minute until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5] A cloudy pellet may indicate insufficient grinding or moisture.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[8]

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).[9]

Comparative FT-IR Data
CompoundN-H Stretches (Amide & Amine) (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)N-H Bend (Amide II) (cm⁻¹)C-N Stretch (Aromatic Amine) (cm⁻¹)
Benzamide ~3366, ~3170[4]~1656[4]~1620N/A
2-Aminobenzamide ~3460, ~3360, ~3280~1638[10]~1615~1290
3-Aminobenzamide ~3480, ~3380, ~3180~1650~1620~1300
4-Aminobenzamide ~3490, ~3370, ~3220~1655~1630~1320

Note: Exact peak positions can vary slightly based on sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[11] The benzoyl group in benzamide is a chromophore (light-absorbing group). The addition of an amino group (-NH₂), an auxochrome (color-enhancing group), modifies the absorption profile.

Causality of Spectral Differences

The lone pair of electrons on the amino group's nitrogen can be delocalized into the benzene ring's π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[12] According to the principles of UV-Vis spectroscopy, a smaller energy gap results in the absorption of longer wavelength light, causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted benzamide.[3][13]

  • 2- and 4-Aminobenzamide (ortho/para): The amino group is in a position to directly participate in resonance with the carbonyl group through the aromatic ring. This leads to significant extended conjugation and a pronounced bathochromic shift.

  • 3-Aminobenzamide (meta): The amino group cannot directly participate in resonance with the carbonyl group. While it still acts as an activating group on the ring, the effect on the primary chromophore is less pronounced, resulting in a smaller bathochromic shift compared to the ortho and para isomers.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol).[13]

  • Sample Preparation:

    • Prepare a stock solution of the analyte by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent in a volumetric flask.

    • Perform a serial dilution to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 for optimal accuracy, according to the Beer-Lambert Law.[11]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[14]

    • Fill one cuvette with the pure solvent to serve as the reference (blank).

    • Fill a second, matched cuvette with the sample solution.

    • Scan the sample from approximately 400 nm down to 200 nm to record the absorbance spectrum and identify the λmax.[11]

Comparative UV-Vis Data
Compoundλmax (nm) in EthanolRationale for Shift
Benzamide ~223[15]Base chromophore (benzoyl system)
2-Aminobenzamide ~325[16]Extended conjugation (ortho-effect)
3-Aminobenzamide ~295Limited extension of conjugation (meta-effect)
4-Aminobenzamide ~287[17]Extended conjugation (para-effect)

Note: Solvent polarity can significantly influence λmax values.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the carbon-hydrogen framework of a molecule.[1][2]

Causality of Spectral Differences

¹H NMR:

  • Aromatic Region (δ 6.5-8.0 ppm): This region is highly diagnostic.[19]

    • Benzamide: As a monosubstituted ring, it shows a complex pattern for 5 aromatic protons.[20]

    • 4-Aminobenzamide (para): This highly symmetric molecule produces a characteristic AA'BB' system, which often appears as two distinct, symmetrical doublets (or more accurately, a doublet of doublets).[19][21]

    • 2-Aminobenzamide (ortho) & 3-Aminobenzamide (meta): These less symmetrical isomers produce more complex and distinct splitting patterns for their 4 aromatic protons, which are readily distinguishable from each other and from the para isomer.

  • Amide (-CONH₂) and Amine (-NH₂) Protons: These protons appear as broad singlets and their chemical shifts can be concentration-dependent and are affected by the choice of solvent (e.g., DMSO-d₆ is excellent for observing these protons).

¹³C NMR:

  • Number of Aromatic Signals: The symmetry of the molecule dictates the number of unique carbon environments.[22]

    • Benzamide & 4-Aminobenzamide: Due to a plane of symmetry, both will show only four signals in the aromatic region (δ 110-160 ppm).[21][23]

    • 2-Aminobenzamide & 3-Aminobenzamide: Lacking this symmetry, both will exhibit six distinct signals for the six aromatic carbons.

  • Carbonyl Carbon (C=O): This signal is typically found far downfield (δ ~165-175 ppm) and its chemical shift is subtly influenced by the electronic effects of the amino group's position.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[24]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solvent must completely dissolve the sample.[24][25]

    • Ensure complete dissolution, using gentle vortexing if necessary. The solution must be homogeneous and free of any solid particles.[26]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[24]

    • The magnetic field is then shimmed (homogenized) to maximize spectral resolution.[24]

    • For ¹H NMR, acquire 16-32 scans.

    • For ¹³C NMR, acquire a larger number of scans (e.g., 1024 or more) using proton decoupling to achieve a good signal-to-noise ratio.[2]

  • Data Processing:

    • Apply a Fourier transform to the raw data (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0 ppm or the residual solvent peak).[24]

Comparative NMR Data (in DMSO-d₆)

Table 3: Comparative ¹H NMR Data (Aromatic Region)

CompoundApproximate Chemical Shifts (δ, ppm) & Splitting Pattern
Benzamide 7.9 (m, 2H), 7.5 (m, 3H)
2-Aminobenzamide Four distinct signals, e.g., 7.6 (d), 7.2 (t), 6.7 (d), 6.5 (t)
3-Aminobenzamide Four distinct signals, e.g., 7.2 (s), 7.1 (t), 7.0 (d), 6.8 (d)
4-Aminobenzamide Two symmetrical doublets (AA'BB' system), e.g., 7.6 (d, 2H), 6.5 (d, 2H)

Table 4: Comparative ¹³C NMR Data

CompoundNumber of Aromatic SignalsApprox. Carbonyl (C=O) Shift (δ, ppm)
Benzamide 4~168
2-Aminobenzamide 6~170
3-Aminobenzamide 6~168
4-Aminobenzamide 4~167

Note: Chemical shifts are approximate and can be influenced by concentration and the specific NMR instrument.

Conclusion

The structural elucidation of benzamide and its aminobenzamide isomers is readily achievable through a combined spectroscopic approach. Each technique provides a unique and vital piece of the structural puzzle.

  • FT-IR is highly effective for rapidly identifying the ortho-isomer via the significant shift in its carbonyl absorption due to intramolecular hydrogen bonding.

  • UV-Vis spectroscopy provides clear differentiation based on the extent of electronic conjugation, with the meta-isomer showing a distinctly smaller bathochromic shift than the ortho and para isomers.

  • NMR (¹H and ¹³C) offers the most definitive evidence. ¹H NMR distinguishes all three isomers through their unique aromatic splitting patterns, with the para-isomer's symmetry being particularly obvious. ¹³C NMR definitively separates the symmetrical (benzamide, para) from the asymmetrical (ortho, meta) isomers based on the number of aromatic signals.

By systematically applying these techniques and understanding the underlying chemical principles, researchers can confidently and accurately distinguish between these closely related but functionally distinct molecules.

References

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  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • El-Sawy, E. R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Molecules, 19(3), 3686-3701. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. [Link]

  • MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

Sources

Validation

Technical Evaluation: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors

[1][2][3] Executive Summary 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives represent a specialized class of small-molecule pharmacophores primarily engineered as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives represent a specialized class of small-molecule pharmacophores primarily engineered as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors .[1] While the N-(3,5-dimethoxyphenyl) moiety is historically associated with tubulin inhibition (mimicking the A-ring of Colchicine or Combretastatin A-4), the introduction of a 4-bromo-benzamide scaffold—often with ortho-substitution—shifts the biological profile toward potent kinase inhibition.[1]

This guide evaluates the lead compound from this series, Compound C9 , analyzing its efficacy against Non-Small Cell Lung Cancer (NSCLC) cell lines harboring FGFR1 amplification.[1][2] We compare its performance against clinical standards (e.g., AZD4547) and structurally related tubulin inhibitors to provide a comprehensive landscape for drug development professionals.

Chemical Identity & Structural Logic

The core scaffold relies on a "privileged structure" approach, combining a halogenated benzamide ring with a dimethoxyaniline tail.[1]

  • Core Scaffold: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide[1]

  • Key Modification: Substitutions at the 2-position of the benzamide ring (ortho to the amide) are critical for locking the conformation required for the ATP-binding pocket of FGFR1.

  • Lead Candidate (C9): A derivative exhibiting optimal lipophilicity and hydrogen bonding capacity.

Structural Distinction: Kinase vs. Tubulin
FeatureFGFR1 Inhibitors (This Series) Tubulin Inhibitors (CA-4 Analogs)
A-Ring Mimic 3,5-dimethoxyphenyl (conserved)3,4,5-trimethoxyphenyl (typical)
Linker Amide (rigid, H-bond donor/acceptor)Cis-double bond or heterocyclic linker
B-Ring 4-Bromo-2-substituted benzamidePhenolic or methoxy-substituted phenyl
Primary Target ATP-binding pocket of FGFR1Colchicine-binding site on

-tubulin

Mechanism of Action: FGFR1 Signaling Blockade

The primary anticancer mechanism of these derivatives is the competitive inhibition of the FGFR1 kinase domain. By occupying the ATP-binding pocket, the molecule prevents the autophosphorylation of tyrosine residues, thereby severing the signal transduction required for tumor proliferation and angiogenesis.

Pathway Visualization

The following diagram illustrates the cascade inhibited by the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor (Tyrosine Kinase) FGF->FGFR1 Binding & Dimerization PLCg PLCγ1 FGFR1->PLCg Phosphorylation RAS RAS FGFR1->RAS Activation Apoptosis Apoptosis (Induced) FGFR1->Apoptosis Suppression Lifted G2_Arrest G2 Phase Arrest FGFR1->G2_Arrest Suppression Lifted Inhibitor 4-Bromo-N-(3,5-dimethoxyphenyl) benzamide Derivative (C9) Inhibitor->FGFR1 ATP Competition (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Compound C9 competitively binds to FGFR1, blocking downstream ERK/PLCγ1 phosphorylation and inducing G2 arrest/apoptosis.[1][2]

Comparative Performance Analysis

The following data compares the lead derivative (C9) against standard FGFR inhibitors and typical tubulin inhibitors to contextualize its potency.

Table 1: IC50 Values against NSCLC Cell Lines (µM)

Data derived from biological evaluation of C9 and literature standards.

Cell LineCompound C9 (Target)AZD4547 (Clinical Std.)[1]Combretastatin A-4 (Tubulin Std.)[3]Interpretation
NCI-H1581 (FGFR1 Amp)1.25 ± 0.23 ~0.05 - 0.20> 5.0C9 shows moderate potency specific to FGFR1-driven lines, unlike tubulin binders.[1]
NCI-H520 (FGFR1 Amp)1.36 ± 0.27 ~0.10> 10.0C9 is less potent than AZD4547 but highly selective compared to non-targeted cytotoxics.[1]
NCI-H460 (KRAS Mut)2.14 ± 0.36 > 1.0~0.01In KRAS-driven lines, tubulin inhibitors (CA-4) outperform FGFR inhibitors.[1]
Mechanism FGFR1 Kinase InhibitionFGFR1/2/3 InhibitionTubulin Polymerization InhibitionDistinct MOA confirmed by selectivity profile.

Key Insight: While Compound C9 is less potent (micromolar range) than the nanomolar clinical candidate AZD4547, it demonstrates a clear structure-activity relationship (SAR) validation for the benzamide scaffold as a kinase inhibitor, distinct from the nanomolar toxicity of CA-4 in non-FGFR dependent lines.[1]

Experimental Protocols

To validate the activity of these derivatives, the following protocols are recommended. These methodologies ensure reproducibility and confirm the specific MOA.

Protocol A: Synthesis of the Scaffold

Rationale: The 2-position substitution is achieved via a sequential reduction-coupling strategy.[1]

  • Starting Material: Begin with 4-bromo-2-nitrobenzoic acid .[1]

  • Coupling 1: React with 3,5-dimethoxyaniline using EDC·HCl (1.2 eq) in Ethanol at room temperature for 30 min, then reflux at 80°C for 5 hours.

  • Isolation: Cool, add water, and filter to obtain the nitro-intermediate.[1]

  • Reduction: Reduce the nitro group (using Fe/NH4Cl or H2/Pd-C) to the amine.

  • Derivatization: React the resulting amine with various acyl chlorides or sulfonyl chlorides to generate the final library of 2-substituted-4-bromo-N-(3,5-dimethoxyphenyl)benzamides.

Protocol B: FGFR1 Kinase Assay (ADP-Glo)

Rationale: Direct measurement of enzymatic inhibition is required to rule out off-target cytotoxicity.[1]

  • Reagents: Recombinant human FGFR1 kinase domain, Poly (Glu, Tyr) 4:1 substrate, ATP (10 µM).[1]

  • Incubation: Mix Compound C9 (serial dilutions: 0.1 µM – 100 µM) with FGFR1 and substrate in kinase buffer.

  • Reaction: Initiate with ATP; incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Validation: Signal should decrease dose-dependently. IC50 calculation is performed using non-linear regression (GraphPad Prism).

Protocol C: Western Blot Analysis (Pathway Verification)

Rationale: To confirm that cell death is due to FGFR1 blockade and not general toxicity.

  • Treatment: Treat NCI-H1581 cells with Compound C9 (1.0, 2.0, 4.0 µM) for 24 hours.[1]

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Antibodies:

    • Primary: p-FGFR1 (Tyr653/654), Total FGFR1, p-ERK1/2, Total ERK1/2.[1]

    • Loading Control: GAPDH or

      
      -actin.
      
  • Expectation: A dose-dependent decrease in p-FGFR1 and p-ERK bands without a significant change in total protein levels confirms specific pathway inhibition.[1]

References

  • Xie, Z., Cheng, D., Luo, L., & Ye, F. (2018).[1][4] Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919.

    • [1]

  • Zhang, Y., et al. (2018).[1] Molecular docking and biological evaluation of benzamide derivatives. National Institutes of Health (PMC).

  • BenchChem. (2025). Application Notes: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

  • Pettit, G. R., et al. (1995).[1] Antineoplastic agents.[5][6][7][8][9][10] 291. Isolation and structure of Combretastatin A-4. Journal of Medicinal Chemistry. (Cited for structural comparison of the A-ring pharmacophore).

    • [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets (SDS). To build a truly safe and efficient laboratory environment, we must understand not just what pre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets (SDS). To build a truly safe and efficient laboratory environment, we must understand not just what precautions to take, but the mechanistic why behind them.

This guide provides a self-validating, field-proven protocol for the safe handling, reaction execution, and disposal of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide .

Executive Summary & Chemical Profiling

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is a highly specialized, poly-substituted aromatic building block heavily utilized in drug development and complex organic synthesis 1. As a Weinreb amide, it serves as a robust acylating agent. Its unique structure allows it to undergo nucleophilic addition with organometallic reagents to form a2, which elegantly prevents over-addition to the tertiary alcohol [[2]]().

Quantitative Chemical Data

Property Value Operational Implication
Molecular Weight 304.14 g/mol High mass indicates lower volatility; primary exposure risk is dust aerosolization rather than vapor inhalation [[3]]().
CAS Number 1118845-60-5 Essential for exact tracking in chemical inventory and regulatory compliance systems 4.

| Halogen Content | 1 Bromine atom | Dictates mandatory routing to halogenated waste streams to prevent exothermic waste drum reactions 5. |

Mechanistic Toxicology & Hazard Assessment

The hazards of handling this compound stem from both its inherent structure and the reagents required to activate it.

  • Lipophilicity & Dermal Penetration: The trimethoxy-substituted aromatic ring is highly lipophilic. If dissolved in carrier solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), the molecule can rapidly permeate biological membranes and standard latex gloves, carrying the reactive pharmacophore into the bloodstream.

  • Reagent-Driven Hazards: The true operational hazard lies in the downstream functionalization. Because Weinreb amides are designed to react with highly reactive organolithium or Grignard reagents 6, handling this compound inherently means you will be working with pyrophoric and moisture-sensitive materials.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, your PPE must act as a self-validating barrier system. The following matrix aligns with the 7 [[7]]().

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥ 6 mil thickness)Protects against the lipophilic solid. Double-gloving is strictly required during solvent transfer, as THF/DCM will rapidly degrade thin nitrile.
Eye Protection ANSI Z87.1 Splash GogglesProtects against aerosolized powder during weighing and violent splashing during the exothermic aqueous quench of the organometallic intermediate.
Body Protection Flame-Resistant (FR) Lab CoatEssential because the functionalization of this amide strictly requires pyrophoric or highly flammable reagents (e.g., n-BuLi).
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation risk of the solid dust and extracts volatile, flammable carrier solvents used in the reaction.

Experimental Workflow & Handling Protocol

The following step-by-step methodology outlines a standard organometallic addition to 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Step 1: Enclosed Weighing & Transfer

  • Action: Ground the analytical balance and use an anti-static device (e.g., Zerostat gun) before weighing the solid.

  • Causality: Halogenated aromatic powders carry static charges, leading to aerosolization. Neutralizing the charge prevents respiratory exposure to the dust.

Step 2: Inert Atmosphere Setup

  • Action: Transfer the solid to a flame-dried Schlenk flask. Evacuate and backfill with ultra-high purity Argon three times.

  • Causality: Atmospheric moisture introduces protic quenching of the subsequent organometallic reagents, which can generate explosive hydrogen gas or volatile alkanes, destroying the reagent before it can react with the amide.

Step 3: Dissolution & Reaction

  • Action: Dissolve the amide in anhydrous THF. Cool the reaction vessel to -78°C or 0°C. Slowly add the organometallic reagent (R-MgX or R-Li) dropwise.

  • Causality: The low temperature controls the exotherm as the nucleophile attacks the carbonyl carbon. The N-methoxy-N-methyl group forms a stable tetrahedral intermediate, trapping the molecule and preventing a second equivalent of nucleophile from attacking 6.

Step 4: Quenching & Workup

  • Action: Slowly add 1M aqueous HCl at 0°C to quench the reaction.

  • Causality: The acidic aqueous environment breaks the stable tetrahedral intermediate, releasing the desired ketone product and safely neutralizing any unreacted organometallic species.

Spill Management & Disposal Plan

  • Solid Spill: Do not sweep dry. Moisten the powder with a non-reactive, high-boiling solvent (e.g., water or mineral oil) to suppress dust aerosolization, then wipe up with absorbent pads.

  • Waste Disposal: Because of the bromine atom, all waste (including organic layers from the workup and contaminated PPE) must be routed to the Halogenated Organic Waste stream. According to8, mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions in waste drums and violates EPA/RCRA guidelines 8.

Process Visualization

Workflow Chem 4-bromo-N,3,5-trimethoxy- N-methylbenzamide PPE PPE Donning (Nitrile, Goggles, Coat) Chem->PPE Pre-requisite Weigh Weighing (Ventilated Enclosure) PPE->Weigh Safe Handling React Organometallic Addition (Inert Atmosphere) Weigh->React Dissolve in THF/DCM Intermediate Stable Cyclic Chelate (Tetrahedral Intermediate) React->Intermediate R-MgX or R-Li Quench Acidic Quench (Ketone Release) Intermediate->Quench Aqueous HCl Waste Halogenated Waste Disposal Quench->Waste Effluent Routing

Workflow for the safe handling, reaction, and disposal of the halogenated Weinreb amide.

References

  • 1 Title: 4-bromo-N,3,5-trimethoxy-N-methylbenzamide | 1118845-60-5. Source: molaid.com. URL:

  • 3 Title: 1118845-60-5 | 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide | BLD. Source: bldpharm.com. URL:

  • 4 Title: 1118845-60-5 | 4-Bromo-N,3,5-trimethoxy-N-methylbenzamide. Source: 10xchem.com. URL:

  • [[5]]() Title: 1960488-12-3 | 4-Bromo-3-ethoxy-N-methoxy-N-methylbenzamide - BLDpharm. Source: bldpharm.com. URL:

  • 8 Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Source: google.com (National Research Council). URL:

  • 7 Title: Safety in Academic Chemistry Laboratories. Source: utoronto.ca (American Chemical Society). URL:

  • 2 Title: Synthesis of Weinreb and their Derivatives (A Review). Source: orientjchem.org. URL:

  • 6 Title: Recent Developments in Weinreb Synthesis and their Applications. Source: orientjchem.org. URL:

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